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  • Product: 3-Amino-8-methoxyquinoline dihydrochloride
  • CAS: 1266226-29-2

Core Science & Biosynthesis

Foundational

Introduction: The Quinoline Scaffold and its Strategic Importance

An In-depth Technical Guide to the Molecular Structure of 3-Amino-8-methoxyquinoline dihydrochloride For Researchers, Scientists, and Drug Development Professionals Prepared by: Gemini, Senior Application Scientist The q...

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to the Molecular Structure of 3-Amino-8-methoxyquinoline dihydrochloride

For Researchers, Scientists, and Drug Development Professionals

Prepared by: Gemini, Senior Application Scientist

The quinoline ring system, a fusion of a benzene and a pyridine ring, represents a privileged scaffold in medicinal chemistry and materials science. Its unique electronic properties and rigid bicyclic structure make it a versatile building block for designing compounds with a wide spectrum of biological activities. Quinoline derivatives are the core of numerous pharmaceuticals, demonstrating anticancer, antimalarial, antimicrobial, and anti-inflammatory properties.[1][2] This guide delves into the specific molecular characteristics of a functionalized derivative, 3-Amino-8-methoxyquinoline dihydrochloride, providing a comprehensive technical overview of its structure, properties, and scientific context for professionals in drug discovery and chemical research.

Core Molecular Structure and Physicochemical Profile

3-Amino-8-methoxyquinoline dihydrochloride is a quinoline derivative characterized by an amino group at the C3 position and a methoxy group at the C8 position. It is supplied as a dihydrochloride salt, which enhances its solubility in aqueous media—a critical factor for many biological and experimental applications.

The fundamental structure consists of the planar quinoline core. The electron-donating methoxy group (-OCH₃) at the 8-position and the amino group (-NH₂) at the 3-position significantly influence the electron density distribution across the aromatic system, thereby modulating its chemical reactivity and potential biological interactions. The protonation of the basic nitrogen atoms (the quinoline ring nitrogen and the 3-amino group) to form the dihydrochloride salt is crucial for its stability and handling as a solid.

Caption: 2D structure of 3-Amino-8-methoxyquinoline with dihydrochloride salt.

Table 1: Physicochemical Properties

Property Value Source
IUPAC Name 8-methoxyquinolin-3-amine dihydrochloride N/A
CAS Number Not available for dihydrochloride salt N/A
Molecular Formula C₁₀H₁₀N₂O · 2HCl [3][4]
Molecular Weight 247.12 g/mol [3][4]
Appearance Solid [3]
SMILES String NC1=CC2=CC=CC(OC)=C2N=C1.Cl.Cl [3]

| InChI Key | VKLPWBXHQFBOTP-UHFFFAOYSA-N |[3] |

Plausible Synthetic Strategy and Workflow

Causality Behind Experimental Choices:

  • Starting Material: 8-Methoxyquinoline is a logical precursor as the C8-methoxy group is already in place.[5][6]

  • Nitration: Electrophilic nitration is a classic method for functionalizing aromatic rings. The position of nitration on the quinoline ring is directed by the existing methoxy group and the ring nitrogen. While complex, conditions can be optimized to favor substitution at the C3 position.

  • Reduction: The reduction of the nitro group to a primary amine is a high-yield, reliable transformation. Catalytic hydrogenation or reduction with metals like tin or iron in acidic media are standard, field-proven protocols.[7]

  • Salt Formation: Treatment of the resulting amine (the free base) with hydrochloric acid allows for the isolation of the stable and more soluble dihydrochloride salt.

Experimental Protocol (Proposed)
  • Step 1: Nitration of 8-Methoxyquinoline.

    • Dissolve 8-methoxyquinoline in concentrated sulfuric acid at 0°C.

    • Add a nitrating mixture (e.g., a combination of nitric acid and sulfuric acid) dropwise while maintaining the low temperature to control the reaction rate and regioselectivity.

    • Allow the reaction to proceed to completion, then carefully pour the mixture over ice to precipitate the nitro-substituted product.

    • Filter and wash the solid to obtain crude 3-nitro-8-methoxyquinoline.

  • Step 2: Reduction to 3-Amino-8-methoxyquinoline.

    • Suspend the crude 3-nitro-8-methoxyquinoline in an acidic medium such as ethanol and hydrochloric acid.

    • Add a reducing agent, such as stannous chloride dihydrate (SnCl₂·2H₂O) or iron powder, portion-wise.[7]

    • Heat the mixture under reflux until the reaction is complete (monitored by TLC).

    • Cool the reaction and neutralize with a base (e.g., NaOH) to precipitate the free base, 3-Amino-8-methoxyquinoline.

    • Extract the product into an organic solvent (e.g., ethyl acetate), dry, and concentrate.

  • Step 3: Formation of Dihydrochloride Salt.

    • Dissolve the purified free base in a suitable solvent like ethanol or isopropanol.

    • Add a stoichiometric excess of concentrated hydrochloric acid or pass HCl gas through the solution.

    • The dihydrochloride salt will precipitate out of the solution.

    • Filter the solid, wash with a cold solvent (e.g., diethyl ether) to remove excess acid, and dry under vacuum.

Synthesis_Workflow Start 8-Methoxyquinoline Nitration Step 1: Nitration (HNO₃, H₂SO₄) Start->Nitration Intermediate 3-Nitro-8-methoxyquinoline Nitration->Intermediate Reduction Step 2: Reduction (SnCl₂ or Fe/HCl) Intermediate->Reduction FreeBase 3-Amino-8-methoxyquinoline (Free Base) Reduction->FreeBase SaltFormation Step 3: Salt Formation (HCl) FreeBase->SaltFormation Product 3-Amino-8-methoxyquinoline dihydrochloride SaltFormation->Product

Caption: Proposed synthetic workflow for 3-Amino-8-methoxyquinoline dihydrochloride.

Spectroscopic and Structural Characterization

Definitive structural elucidation relies on a combination of spectroscopic techniques. While experimental data for this specific compound is not published, we can predict the key spectroscopic signatures based on its structure.

Table 2: Predicted Spectroscopic Data

Technique Predicted Features
¹H NMR - Aromatic Protons: Multiple signals in the δ 7.0-9.0 ppm range, showing characteristic coupling patterns of the quinoline ring system. - Methoxy Protons (-OCH₃): A sharp singlet around δ 4.0 ppm. - Amine Protons (-NH₂): A broad singlet, which may be exchangeable with D₂O. In the dihydrochloride salt form, these would appear as a broader signal for -NH₃⁺ further downfield.
¹³C NMR - Aromatic Carbons: 8-10 signals in the δ 110-160 ppm range, corresponding to the carbons of the quinoline core. - Methoxy Carbon (-OCH₃): A signal around δ 55-60 ppm.
FT-IR (cm⁻¹) - N-H Stretching: Broad absorptions around 3200-3400 cm⁻¹ for the amine (or ammonium) group. - C-H Stretching (Aromatic): Peaks just above 3000 cm⁻¹. - C-H Stretching (Aliphatic): Peaks just below 3000 cm⁻¹ for the methoxy group. - C=C and C=N Stretching: Strong absorptions in the 1500-1600 cm⁻¹ region. - C-O Stretching (Ether): A strong band around 1250 cm⁻¹.

| Mass Spec (ESI+) | - Molecular Ion: The free base would show a molecular ion peak [M+H]⁺ at m/z 175.08. |

Authoritative Grounding: The definitive confirmation of the 3D molecular structure and the precise location of the chloride counter-ions would be achieved through single-crystal X-ray diffraction analysis.[8] This technique provides unambiguous data on bond lengths, bond angles, and crystal packing, which are invaluable for understanding solid-state properties and potential intermolecular interactions.

Biological Relevance and Potential Applications

The 3-Amino-8-methoxyquinoline scaffold is of significant interest to drug development professionals due to the established biological activities of related quinoline derivatives.

  • Antimalarial and Anti-infective Agents: 8-aminoquinolines are a cornerstone class of antimalarial drugs, with primaquine being a prominent example.[2] Their mechanism is thought to involve metabolic activation into redox-active species that generate oxidative stress within the parasite.[2] Derivatives are also explored for broad-spectrum anti-infective properties against leishmania, fungi, and bacteria.[9]

  • Anticancer Activity: Many quinoline-based compounds exhibit potent anticancer activity.[2][10] This is often attributed to their ability to intercalate DNA, inhibit key enzymes like topoisomerase, or modulate signaling pathways crucial for cancer cell survival.[2]

  • Neuroprotection and Metal Chelation: The 8-hydroxyquinoline scaffold, a close analogue to the 8-methoxyquinoline core, is a well-known metal chelator.[10][11] By sequestering redox-active metal ions like copper and iron, these compounds can mitigate oxidative stress, a key pathological factor in neurodegenerative diseases like Alzheimer's.[11][12] While the methoxy group in the title compound reduces this chelating ability compared to a hydroxyl group, the overall scaffold remains a point of interest for designing neuroprotective agents.

Mechanism_of_Action cluster_0 Cellular Environment cluster_1 Therapeutic Intervention Metal Redox-Active Metal Ions (e.g., Cu²⁺, Fe²⁺) ROS Reactive Oxygen Species (ROS) (Oxidative Stress) Metal->ROS Fenton-like reactions Complex Stable Metal-Quinoline Complex Metal->Complex Damage Cellular Damage (Lipids, Proteins, DNA) ROS->Damage Quinoline Quinoline-based Chelator Quinoline->Complex Chelation Complex->ROS Inhibits

Caption: Generalized role of quinoline scaffolds as metal chelators to reduce oxidative stress.

Safety and Handling

Based on available data for the compound, it is classified with the GHS07 pictogram, indicating it can be harmful if swallowed (Acute Toxicity 4, Oral).[3] Standard laboratory precautions, including the use of personal protective equipment (gloves, safety glasses, lab coat), are required.

Hazard Statements: H302: Harmful if swallowed.[3] Precautionary Statements: P301 + P312 + P330: IF SWALLOWED: Call a POISON CENTER/doctor if you feel unwell. Rinse mouth.[3]

Conclusion

3-Amino-8-methoxyquinoline dihydrochloride is a strategically functionalized molecule built upon the high-value quinoline scaffold. Its structure combines features known to impart significant biological activity, including the 8-methoxy group common in antimalarial compounds and a versatile 3-amino group that serves as a handle for further chemical modification. The dihydrochloride salt form ensures enhanced solubility, making it amenable to biological screening and formulation development. This guide provides a foundational understanding of its molecular structure, plausible synthesis, and potential applications, offering a valuable resource for researchers aiming to leverage this and related structures in the pursuit of novel therapeutics and advanced chemical materials.

References

  • 3-Amino-7-methoxyquinoline dihydrochloride. BuyersGuideChem. [Link]

  • Synthesis of Quinoline Analogues. Cardinal Scholar, Ball State University. [Link]

  • 8-Methoxyquinoline. PubChem, National Institutes of Health. [Link]

  • 3-Methoxy-8-methyl-quinoline. PubChem, National Institutes of Health. [Link]

  • Recent Advances in the Synthesis and Biological Activity of 8-Hydroxyquinolines. Molecules, MDPI. [Link]

  • Synthesis and Biological Evaluation of 8-Quinolinamines and Their Amino Acid Conjugates as Broad-Spectrum Anti-infectives. ACS Omega. [Link]

  • Recent Advances in the Synthesis and Biological Activity of 8-Hydroxyquinolines. ResearchGate. [Link]

  • 8-Hydroxyquinoline and its Derivatives: Synthesis and Applications. SciSpace. [Link]

  • Design, Synthesis, and In Vitro Evaluation of Novel 8-Amino-Quinoline Combined with Natural Antioxidant Acids. Molecules, MDPI. [Link]

  • Structure–Activity Relationships of 8-Hydroxyquinoline-Derived Mannich Bases with Tertiary Amines Targeting Multidrug-Resistant Cancer. Journal of Medicinal Chemistry, ACS Publications. [Link]

  • Quinoline, 8-methoxy-. NIST WebBook, National Institute of Standards and Technology. [Link]

  • Spectrum of 8-methoxyquinoline. ResearchGate. [Link]

  • The preparation method of S-3-aminoquinine dihydrochloride.
  • Spectroelectrochemical properties of 8-aminoquinoline: voltammetric and computational studies. Jagiellonian University. [Link]

  • Growth and Characterization of 8-Hydroxy Quinoline Nitrobenzoate. Journal of Minerals and Materials Characterization and Engineering. [Link]

  • Reinvestigation of bromination of 8-substituted quinolines and synthesis of novel phthalonitriles. ACG Publications. [Link]

Sources

Foundational

3-Amino-8-methoxyquinoline dihydrochloride solubility and stability

Technical Whitepaper: Handling, Solubility, and Stability of 3-Amino-8-methoxyquinoline Dihydrochloride Executive Summary This technical guide details the physicochemical properties, solubility optimization, and stabilit...

Author: BenchChem Technical Support Team. Date: February 2026

Technical Whitepaper: Handling, Solubility, and Stability of 3-Amino-8-methoxyquinoline Dihydrochloride

Executive Summary

This technical guide details the physicochemical properties, solubility optimization, and stability protocols for 3-Amino-8-methoxyquinoline dihydrochloride (CAS: 1266226-29-2 / Related Free Base CAS: N/A). As a structural isomer distinct from classic antimalarial scaffolds (e.g., Primaquine), this compound presents unique handling challenges, primarily centered on oxidative sensitivity and pH-dependent solubility. This document provides researchers with self-validating protocols to maintain compound integrity during storage and experimental application.

Chemical Identity & Physicochemical Profile

Understanding the salt form is critical for accurate molarity calculations and solubility predictions. The dihydrochloride (


) form significantly enhances aqueous solubility compared to the free base but introduces hygroscopicity.
PropertySpecificationTechnical Note
Chemical Name 3-Amino-8-methoxyquinoline dihydrochlorideAmino group at C3; Methoxy at C8.
Formula

Stoichiometry: 1:2 (Base:Acid).
Molecular Weight 247.12 g/mol Use this value for all molarity calculations.
Appearance Off-white to pale yellow solidDarkening indicates oxidation.
Acidity (pKa) ~4.5 (Quinoline N), ~9.0 (Amine)The 2HCl salt yields a strongly acidic solution in water (pH < 3).
Hygroscopicity HighRapidly absorbs atmospheric water; weigh in low humidity.

Solubility Optimization & Solvent Compatibility

The solubility of 3-Amino-8-methoxyquinoline dihydrochloride is heavily influenced by the Common Ion Effect (in high chloride buffers) and pH-dependent deprotonation .

Solubility Profile
SolventSolubility Limit (Est.)Recommendation
DMSO

Preferred for Stock. Excellent stability; prevents hydrolysis.
Water (ddH₂O)

Good. Solution will be acidic. Use immediately.
Ethanol Moderate (< 10 mM)Not recommended for long-term storage due to evaporation.
PBS (pH 7.4) Poor / Risk of Precipitation Caution: Neutralizing the HCl salt generates the free base, which may precipitate at high concentrations (>1 mM).
Protocol: Preparation of a 10 mM Stock Solution

Target Volume: 1 mL | Target Mass: 2.47 mg

  • Equilibration: Allow the product vial to warm to room temperature before opening to prevent water condensation on the cold solid.

  • Weighing: Weigh 2.5 mg (approx) into a sterile, amber microcentrifuge tube. Record exact mass.

  • Calculation: Calculate required DMSO volume:

    
    .
    
  • Dissolution: Add the calculated volume of anhydrous DMSO (Grade

    
     99.9%). Vortex vigorously for 30 seconds.
    
  • Validation: Inspect visually. The solution must be clear and particle-free. If undissolved material remains, sonicate for 5 minutes at < 40°C.

Stability & Degradation Mechanisms[1]

The 3-aminoquinoline scaffold is electron-rich, making it susceptible to oxidative degradation , particularly via the formation of azo-dimers or quinone-imines upon exposure to air and light.

Primary Degradation Pathways
  • Oxidation (Air/Light): The primary amine at position 3 can oxidize, leading to solution discoloration (turning brown/red).

  • Hydrolysis: While the quinoline ring is stable, the methoxy group is generally robust. However, the HCl salt in water creates an acidic environment that can degrade sensitive co-solutes if mixed prematurely.

  • Photolysis: Quinoline derivatives absorb UV/Blue light, driving photochemical reactions. Always protect from light.

Visualizing the Handling Workflow

The following diagram illustrates the critical decision pathways to prevent degradation.

G Solid Solid Compound (Hygroscopic/Light Sensitive) Weigh Weighing Step (Low Humidity Env.) Solid->Weigh Warm to RT Solvent Select Solvent Weigh->Solvent DMSO Anhydrous DMSO (Recommended) Solvent->DMSO Stock Storage Water Degassed Water (Immediate Use Only) Solvent->Water Acute Assay Aliquot Aliquot into Amber Tubes (Single Use Volumes) DMSO->Aliquot Argon Purge Storage Store at -20°C (Desiccated) Water->Storage NOT RECOMMENDED Aliquot->Storage

Caption: Critical workflow for solubilization and storage. Note that aqueous solutions should not be stored long-term.

Storage & Handling Protocols

To maximize shelf-life, adhere to the following "Gold Standard" storage conditions.

Solid State Storage
  • Temperature: -20°C (Long term) or 4°C (Short term < 1 month).

  • Atmosphere: Store under inert gas (Argon/Nitrogen) if possible.

  • Container: Amber glass vial with a tight PTFE-lined cap.

  • Desiccation: Essential. Store the vial inside a secondary container (jar) with active silica gel or Drierite®.

Stock Solution Storage (DMSO)
  • Stability: Stable for ~3–6 months at -20°C.

  • Freeze/Thaw: Limit to max 3 cycles . Repeated cycling introduces moisture, accelerating degradation.

  • Aliquoting: Prepare small aliquots (e.g., 50

    
    L) to avoid bulk contamination.
    

Experimental Application Notes

Dilution into Biological Media (Cell Culture)

When diluting the DMSO stock into cell culture media (e.g., DMEM, RPMI):

  • Stepwise Dilution: Do not add 100% DMSO stock directly to cells. Prepare a 10x intermediate in media first.

  • pH Check: The release of 2 equivalents of HCl (from the dihydrochloride salt) can acidify unbuffered media. Ensure the media contains HEPES or Bicarbonate buffer.

    • Example: Adding 100

      
      M compound (final) releases 200 
      
      
      
      M HCl. In 25 mM HEPES, this shift is negligible. In unbuffered saline, pH may drop.
Quality Control (Self-Validation)

Before critical experiments, validate the compound integrity:

  • Visual Check: Solution should be colorless or pale yellow. Dark brown/red indicates oxidation.

  • Absorbance: Measure UV-Vis spectrum. A shift in

    
     or broadening of peaks suggests degradation.
    

References

  • Sigma-Aldrich. 3-Amino-8-methoxyquinoline dihydrochloride Product Specification. (Accessed 2026).[1]

  • PubChem. Compound Summary: 8-Amino-6-methoxyquinoline (Structural Analog Data).[2] National Library of Medicine.

  • Fluorochem. Product Data: 3-Amino-8-methoxyquinoline dihydrochloride.[3]

  • Ziath. Samples in DMSO: Solubility and Stability Best Practices. (General guide on DMSO stock management).

Sources

Exploratory

Unlocking the Therapeutic Potential of 3-Amino-8-methoxyquinoline dihydrochloride: A Technical Guide to Putative Targets

Introduction: The quinoline scaffold represents a privileged structure in medicinal chemistry, forming the core of numerous approved drugs and clinical candidates. Its versatile nature allows for substitutions that can d...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The quinoline scaffold represents a privileged structure in medicinal chemistry, forming the core of numerous approved drugs and clinical candidates. Its versatile nature allows for substitutions that can dramatically alter its pharmacological profile, leading to a broad spectrum of biological activities.[1][2] This technical guide delves into the potential therapeutic targets of a specific, yet under-explored derivative: 3-Amino-8-methoxyquinoline dihydrochloride. While direct studies on this compound are limited, by drawing upon the extensive research on structurally related quinolines, we can construct a robust, scientifically-grounded framework for investigating its therapeutic promise. This document is intended for researchers, scientists, and drug development professionals, providing in-depth hypotheses on mechanisms of action and detailed protocols for target validation.

Potential Therapeutic Applications in Oncology

Quinoline derivatives have demonstrated significant potential as anticancer agents, acting through various mechanisms to inhibit tumor growth and proliferation.[3][4] The presence of both an amino and a methoxy group on the quinoline ring of 3-Amino-8-methoxyquinoline dihydrochloride suggests several plausible anticancer mechanisms.

Proposed Target: PI3K/AKT/mTOR Signaling Pathway

The PI3K/AKT/mTOR pathway is a critical regulator of cell growth, proliferation, and survival, and its dysregulation is a hallmark of many cancers. Notably, quinoline analogues with methoxy groups have been shown to effectively inhibit PI3K.[5] We hypothesize that the 8-methoxy group of 3-Amino-8-methoxyquinoline dihydrochloride could play a key role in targeting this pathway.

Hypothesized Mechanism of Action:

The methoxy group at the C-8 position may facilitate binding to the ATP-binding pocket of the p110α catalytic subunit of PI3K, potentially through hydrogen bonding and hydrophobic interactions. This inhibition would block the downstream phosphorylation of AKT and mTOR, leading to cell cycle arrest and apoptosis in cancer cells.

Diagram: Proposed Inhibition of the PI3K/AKT/mTOR Pathway

PI3K_pathway Growth Factor Growth Factor Receptor Tyrosine Kinase Receptor Tyrosine Kinase Growth Factor->Receptor Tyrosine Kinase PI3K PI3K Receptor Tyrosine Kinase->PI3K PIP3 PIP3 PI3K->PIP3  PIP2 3-Amino-8-methoxyquinoline 3-Amino-8-methoxyquinoline 3-Amino-8-methoxyquinoline->PI3K Inhibition PIP2 PIP2 AKT AKT PIP3->AKT mTOR mTOR AKT->mTOR Cell Growth & Proliferation Cell Growth & Proliferation mTOR->Cell Growth & Proliferation

Caption: Proposed inhibition of the PI3K/AKT/mTOR signaling pathway.

Experimental Protocol: Validation of PI3K/AKT/mTOR Inhibition

  • In Vitro Kinase Assay:

    • Objective: To directly measure the inhibitory effect of 3-Amino-8-methoxyquinoline dihydrochloride on PI3K activity.

    • Methodology:

      • Utilize a commercially available PI3K kinase assay kit (e.g., ADP-Glo™ Kinase Assay).

      • Incubate recombinant human PI3K (p110α/p85α) with varying concentrations of the test compound.

      • Initiate the kinase reaction by adding ATP and the substrate (e.g., PIP2).

      • After incubation, measure the amount of ADP produced, which is inversely proportional to PI3K activity.

      • Calculate the IC50 value to determine the compound's potency.

    • Causality: This experiment directly assesses the compound's ability to inhibit the enzymatic activity of PI3K, providing direct evidence of target engagement.

  • Western Blot Analysis of Downstream Signaling:

    • Objective: To confirm the inhibition of the PI3K/AKT/mTOR pathway in a cellular context.

    • Methodology:

      • Culture a relevant cancer cell line (e.g., MCF-7, a breast cancer cell line with known PI3K pathway activation).

      • Treat the cells with increasing concentrations of 3-Amino-8-methoxyquinoline dihydrochloride for a specified time.

      • Lyse the cells and separate the proteins by SDS-PAGE.

      • Transfer the proteins to a PVDF membrane and probe with primary antibodies against p-AKT (Ser473), total AKT, p-mTOR (Ser2448), and total mTOR.

      • Use a housekeeping protein (e.g., GAPDH) as a loading control.

      • Visualize the protein bands using a chemiluminescence detection system.

    • Causality: A dose-dependent decrease in the phosphorylation of AKT and mTOR would confirm that the compound inhibits the PI3K pathway within intact cells.

Table 1: Hypothetical IC50 Values for PI3K Inhibition

CompoundPI3Kα IC50 (nM)
3-Amino-8-methoxyquinoline50
Positive Control (e.g., Alpelisib)5

Potential Therapeutic Applications in Infectious Diseases: Malaria

The quinoline core is fundamental to several antimalarial drugs.[6][7] Specifically, 8-aminoquinolines are known for their activity against the liver stages of Plasmodium parasites, making them crucial for preventing relapse.[8][9]

Proposed Target: Plasmodium Heme Detoxification and Mitochondrial Function

Quinolines are thought to interfere with the parasite's ability to detoxify heme, a toxic byproduct of hemoglobin digestion in the food vacuole.[7] Additionally, 8-aminoquinolines may disrupt the parasite's mitochondrial function.[9]

Hypothesized Mechanism of Action:

3-Amino-8-methoxyquinoline dihydrochloride may accumulate in the acidic food vacuole of the parasite, where it inhibits the polymerization of heme into hemozoin. The amino group at position 3 could be crucial for this activity. Furthermore, the compound might interfere with the mitochondrial electron transport chain of the parasite, leading to oxidative stress and cell death.

Diagram: Proposed Antimalarial Mechanism of Action

antimalarial_mechanism cluster_parasite Plasmodium Parasite Food Vacuole Food Vacuole Heme Polymerization Heme Polymerization Hemozoin (non-toxic) Hemozoin (non-toxic) Heme Polymerization->Hemozoin (non-toxic) Toxic Heme Toxic Heme Toxic Heme->Heme Polymerization Mitochondrion Mitochondrion Electron Transport Chain Electron Transport Chain Oxidative Stress Oxidative Stress Electron Transport Chain->Oxidative Stress 3-Amino-8-methoxyquinoline 3-Amino-8-methoxyquinoline 3-Amino-8-methoxyquinoline->Heme Polymerization Inhibition 3-Amino-8-methoxyquinoline->Electron Transport Chain Disruption

Caption: Proposed dual mechanism of antimalarial action.

Experimental Protocol: Validation of Antimalarial Activity

  • In Vitro Antiplasmodial Assay:

    • Objective: To determine the efficacy of the compound against Plasmodium falciparum blood stages.

    • Methodology:

      • Culture chloroquine-sensitive (e.g., 3D7) and chloroquine-resistant (e.g., K1) strains of P. falciparum.

      • Synchronize the parasite cultures to the ring stage.

      • Add serial dilutions of 3-Amino-8-methoxyquinoline dihydrochloride to the cultures.

      • After 48-72 hours, measure parasite growth using a SYBR Green I-based fluorescence assay.

      • Calculate the IC50 values.

    • Causality: This assay provides a direct measure of the compound's ability to kill the malaria parasite.

  • Hemozoin Inhibition Assay:

    • Objective: To investigate the compound's ability to inhibit heme detoxification.

    • Methodology:

      • Use a cell-free assay that mimics the conditions of the parasite's food vacuole.

      • Incubate hemin with various concentrations of the test compound under acidic conditions.

      • Induce heme polymerization and quantify the amount of hemozoin formed spectrophotometrically.

    • Causality: Direct inhibition in this cell-free system would strongly suggest that interference with heme detoxification is a primary mechanism of action.

Potential Therapeutic Applications in Neurodegenerative Diseases

Quinoline derivatives have been explored for their neuroprotective properties, with some acting as antioxidants and inhibitors of key enzymes implicated in neurodegeneration.[1]

Proposed Target: Acetylcholinesterase (AChE) and Oxidative Stress

Inhibition of AChE is a key therapeutic strategy for Alzheimer's disease. Additionally, oxidative stress is a common pathological feature of many neurodegenerative disorders.[1]

Hypothesized Mechanism of Action:

The quinoline scaffold of 3-Amino-8-methoxyquinoline dihydrochloride could potentially interact with the active site of AChE, inhibiting its activity and thereby increasing acetylcholine levels in the brain. The methoxy and amino groups may also confer antioxidant properties, allowing the compound to scavenge reactive oxygen species (ROS) and protect neurons from oxidative damage.

Experimental Protocol: Validation of Neuroprotective Effects

  • In Vitro AChE Inhibition Assay:

    • Objective: To determine the compound's ability to inhibit AChE.

    • Methodology:

      • Use Ellman's method to measure AChE activity.

      • Incubate purified AChE with different concentrations of the test compound.

      • Add the substrate acetylthiocholine and the chromogen DTNB.

      • Measure the absorbance of the yellow product over time to determine the rate of reaction.

      • Calculate the IC50 value.

    • Causality: This assay directly quantifies the inhibitory effect of the compound on a key enzyme in Alzheimer's disease pathology.

  • Cell-Based Oxidative Stress Assay:

    • Objective: To assess the compound's ability to protect neuronal cells from oxidative stress.

    • Methodology:

      • Culture a neuronal cell line (e.g., SH-SY5Y).

      • Pre-treat the cells with the test compound.

      • Induce oxidative stress using an agent like hydrogen peroxide (H2O2) or 6-hydroxydopamine (6-OHDA).

      • Measure cell viability using an MTT assay and intracellular ROS levels using a fluorescent probe like DCFDA.

    • Causality: Increased cell viability and reduced ROS levels in treated cells would indicate a protective effect against oxidative stress.

Potential Therapeutic Applications in Inflammatory Diseases

The quinoline framework is present in compounds with anti-inflammatory properties, targeting enzymes and signaling molecules involved in the inflammatory cascade.[10][11]

Proposed Target: Cyclooxygenase (COX) Enzymes

COX-1 and COX-2 are key enzymes in the synthesis of prostaglandins, which are potent inflammatory mediators. Inhibition of these enzymes is a common strategy for treating inflammation. Some quinoline derivatives have shown COX-inhibitory activity.[10]

Hypothesized Mechanism of Action:

3-Amino-8-methoxyquinoline dihydrochloride may act as a selective or non-selective inhibitor of COX enzymes. The planar quinoline ring could fit into the hydrophobic channel of the COX active site, while the amino and methoxy substituents could form specific interactions that block substrate binding.

Experimental Protocol: Validation of Anti-inflammatory Activity

  • In Vitro COX Inhibition Assay:

    • Objective: To determine the inhibitory activity of the compound against COX-1 and COX-2.

    • Methodology:

      • Use commercially available COX-1 and COX-2 inhibitor screening assays.

      • Incubate purified ovine COX-1 or human recombinant COX-2 with the test compound.

      • Add arachidonic acid as the substrate.

      • Measure the production of prostaglandin E2 (PGE2) using an ELISA kit.

      • Calculate the IC50 values for both enzymes to determine potency and selectivity.

    • Causality: This assay provides a direct measure of the compound's ability to inhibit the key enzymes in the inflammatory pathway.

  • Lipopolysaccharide (LPS)-Induced Inflammation in Macrophages:

    • Objective: To assess the compound's anti-inflammatory effects in a cellular model of inflammation.

    • Methodology:

      • Culture a macrophage cell line (e.g., RAW 264.7).

      • Pre-treat the cells with the test compound.

      • Stimulate inflammation by adding LPS.

      • Measure the levels of pro-inflammatory cytokines (e.g., TNF-α, IL-6) in the cell culture supernatant using ELISA.

      • Measure nitric oxide (NO) production using the Griess assay.

    • Causality: A reduction in the production of inflammatory mediators would confirm the compound's anti-inflammatory activity in a relevant cellular context.

While further experimental validation is essential, the structural features of 3-Amino-8-methoxyquinoline dihydrochloride, when viewed through the lens of the extensive literature on quinoline pharmacology, suggest a molecule of significant therapeutic potential. The proposed targets and experimental workflows outlined in this guide provide a clear and scientifically rigorous path for elucidating its mechanism of action and exploring its utility in oncology, infectious diseases, neurodegeneration, and inflammation. The multifaceted nature of the quinoline scaffold continues to offer exciting opportunities for the development of novel therapeutics.

References

  • Exploring Quinoline Derivatives: Their Antimalarial Efficacy and Structural Features. (2024).
  • Quinoline antimalarials: mechanisms of action and resistance. (1996). Journal of Antimicrobial Chemotherapy.
  • Quinoline Derivatives: Promising Antioxidants with Neuroprotective Potential. (2023). Antioxidants.
  • Medicinal chemistry of quinolines as emerging anti-inflammatory agents: an overview. (2014). Current Medicinal Chemistry.
  • Current Pharmaceutical Aspects of Synthetic Quinoline Derivatives. (2021). Mini-Reviews in Medicinal Chemistry.
  • Comprehensive review on current developments of quinoline-based anticancer agents. (2017). Bioorganic & Medicinal Chemistry.
  • Theoretical Study of Quinoline Derivatives Involved in Neurodegenerative Diseases. (2020). Journal of Microbial & Biochemical Technology.
  • Medicinal Chemistry of Quinolines As Emerging Anti-inflammatory Agents: An Overview. (2014). Current Medicinal Chemistry.
  • From Molecules to Medicine: The Remarkable Pharmacological Odyssey of Quinoline and It's Derivatives. (2023).
  • Heterocyclic Quinoline Derivatives as Innovative Neuroprotective Agents for Alzheimer's Disease. (2022). Alzheimer's & Dementia.
  • The Versatile Quinoline and Its Derivatives as anti-Cancer Agents: An Overview. (2023).
  • Quinoline Fluorescent Probes for Zinc - from Diagnostic to Therapeutic Molecules in Treating Neurodegenerative Diseases. (2018). Medicinal Chemistry.
  • Review on recent development of quinoline for anticancer activities. (2022). Journal of the Indian Chemical Society.
  • Synthesis, Characterization & Screening for Anti-Inflammatory & Analgesic Activity of Quinoline Derivatives Bearing Azetidinones Scaffolds. (2016). Medicinal Chemistry.
  • Quinolines: a new hope against inflamm
  • Evaluation of Quinoline-Related Carboxylic Acid Derivatives as Prospective Differentially Antiproliferative, Antioxidative, and Anti-Inflamm
  • Potential Derivatives of Quinoline as Anti-Cancer agents: A Comprehensive Review. (2022). NeuroQuantology.
  • Quinolines: Privileged Scaffolds for Developing New Anti‐neurodegener
  • Quinoline derivatives' biological interest for anti-malarial and anti-cancer activities: an overview. (2025). RSC Advances.
  • Pharmacological Potential of Quinoline Derivatives as Anti-Malarial Agents. (2023). YMER.
  • Discovery of a Quinoline-4-carboxamide Derivative with a Novel Mechanism of Action, Multistage Antimalarial Activity, and Potent in Vivo Efficacy. (2016). Journal of Medicinal Chemistry.
  • Exploring Quinoline Derivatives: Their Antimalarial Efficacy and Structural Features. (2024).
  • Recent advances in chemistry and therapeutic potential of functionalized quinoline motifs – a review. (2022). RSC Advances.
  • Biological Evaluation of 8-Methoxy-2,5-dimethyl-5H-indolo[2,3-b] Quinoline as a Potential Antitumor Agent via PI3K/AKT/mTOR Signaling. (2021). Molecules.
  • Biologically Active Quinoline and Quinazoline Alkaloids Part II. (2017). Medicinal Research Reviews.
  • Annotated Review on Various Biological Activities of Quinoline Molecule. (2022). Biointerface Research in Applied Chemistry.
  • Review: Improving the Therapeutic Index of 8-Aminoquinolines by the Use of Drug Combinations: Review of the Literature and Proposal for Future Investigations. (2010). The American Journal of Tropical Medicine and Hygiene.
  • Novel Amino Acid Derivatives of Quinolines as Potential Antibacterial and Fluorophore Agents. (2021). Molecules.
  • Investigating the pharmacology and mechanism of action of 8-aminoquinolines against liver stage malaria parasites. (2022). Liverpool School of Tropical Medicine.
  • 8-Aminoquinoline – Knowledge and References. (n.d.). Retrieved February 14, 2026, from [Link]

  • Synthesis and Biological Activity of 2-Chloro-8-methoxy-5-methyl-5H-indolo [2,3-b] Quinoline for the Treatment of Colorectal Cancer by Modulating PI3K/AKT/mTOR P
  • Bioactive Amino-Quinazolines: Synthesis and Therapeutic Applications. (2023). Journal of the Brazilian Chemical Society.
  • 8 aminoquinolines. (2015). SlideShare.
  • 4-Aminoquinoline: a comprehensive review of synthetic strategies. (2025). Beilstein Journal of Organic Chemistry.
  • Pharmacology of 8-aminoquinolines. (1981).

Sources

Foundational

Technical Monograph: In Vitro Evaluation of 3-Amino-8-methoxyquinoline Dihydrochloride

Part 1: Executive Summary & Chemical Identity[1] The Pharmacophore Context 3-Amino-8-methoxyquinoline dihydrochloride represents a distinct structural isomer within the "privileged" aminoquinoline scaffold. While its iso...

Author: BenchChem Technical Support Team. Date: February 2026

Part 1: Executive Summary & Chemical Identity[1]

The Pharmacophore Context

3-Amino-8-methoxyquinoline dihydrochloride represents a distinct structural isomer within the "privileged" aminoquinoline scaffold. While its isomers (4-aminoquinolines like Chloroquine and 8-aminoquinolines like Primaquine) are established antimalarials, the 3-aminoquinoline core is an emerging scaffold for Heat Shock Protein 90 (Hsp90) inhibition and DNA-intercalating antiproliferative agents.

This guide details the in vitro evaluation pipeline to characterize this compound not merely as a chemical intermediate, but as a bioactive probe. The presence of the 8-methoxy group (electron-donating) combined with the 3-amino handle allows for unique structure-activity relationship (SAR) exploration, particularly regarding metabolic stability and π-π stacking interactions.

Physicochemical Profile[1][2][3]
  • Compound Name: 3-Amino-8-methoxyquinoline dihydrochloride[1]

  • Molecular Formula: ngcontent-ng-c1989010908="" _nghost-ng-c2193002942="" class="inline ng-star-inserted">

    
    [2]
    
  • Molecular Weight: ~247.12 g/mol [2]

  • Solubility: High aqueous solubility (due to dihydrochloride salt); soluble in DMSO (>20 mg/mL).[2]

  • Acidity: The 2HCl salt yields an acidic solution (pH ~2-3 in water). Critical Step: All biological assays require buffering (HEPES/PBS) to neutralize pH post-dilution.[2]

Part 2: Experimental Workflows & Protocols

Stock Solution Preparation & Handling

Objective: Create a stable, precipitation-free stock for high-throughput screening (HTS).

  • Weighing: Weigh 2.47 mg of powder into a sterile amber glass vial (light sensitive).

  • Solvent Addition: Add 1.0 mL of 100% DMSO (molecular biology grade).

    • Note: While water soluble, DMSO is preferred for libraries to prevent hydrolysis over long-term storage.[2]

  • Concentration: Resulting concentration is 10 mM .

  • Storage: Store at -20°C. Stable for 6 months. Avoid repeated freeze-thaw cycles.

Biological Assay I: Cytotoxicity Profiling (MTT Assay)

Rationale: Before efficacy testing, the "therapeutic window" must be established.[2] Quinolines can induce oxidative stress; this assay quantifies baseline toxicity against mammalian cells (e.g., HepG2 or Vero).[2]

Protocol:

  • Seeding: Plate HepG2 cells at

    
     cells/well in 96-well plates. Incubate 24h at 37°C/5% CO2.
    
  • Treatment: Prepare serial dilutions of the compound (0.1

    
    M to 100 
    
    
    
    M) in culture media.
    • Control: 0.5% DMSO (Vehicle) and Doxorubicin (Positive Control).[2]

  • Incubation: Treat cells for 48 hours.

  • Development: Add 20

    
    L MTT reagent (5 mg/mL in PBS). Incubate 4h.
    
  • Solubilization: Aspirate media. Add 100

    
    L DMSO to dissolve formazan crystals.
    
  • Readout: Measure Absorbance at 570 nm (Reference 630 nm).

Data Analysis: Calculate % Cell Viability:



Fit data to a 4-parameter logistic model to determine IC50.
Biological Assay II: DNA Binding (UV-Vis Titration)

Rationale: Planar quinoline systems often act as DNA intercalators. This mechanism underpins both anticancer and antiprotozoal activity.

Protocol:

  • Preparation: Prepare

    
    M calf thymus DNA (ct-DNA) in Tris-HCl buffer (pH 7.4).
    
  • Baseline: Measure UV spectrum (200–600 nm) of

    
    M 3-Amino-8-methoxyquinoline alone.
    
  • Titration: Sequentially add ct-DNA aliquots to the compound cuvette.

  • Observation: Monitor for hypochromicity (decrease in absorbance) and bathochromic shift (red shift) at

    
     (~250-350 nm region).
    
    • Interpretation: A shift >5 nm indicates strong intercalation.

Part 3: Visualization of Screening Logic

The following diagram illustrates the decision matrix for evaluating this specific scaffold, moving from solubility to mechanism of action.

EvaluationWorkflow Start 3-Amino-8-methoxyquinoline 2HCl Salt Solubility Solubility Check (DMSO vs Aqueous) Start->Solubility ToxScreen Cytotoxicity Screen (HepG2 / Vero) Solubility->ToxScreen pH Adjustment Decision IC50 > 10 µM? ToxScreen->Decision Calc IC50 Decision->Start No (Toxic) Modify Side Chain SpecificAssays Target Validation Decision->SpecificAssays Yes (Safe) DNA_Bind DNA Intercalation (UV-Vis / Tm) SpecificAssays->DNA_Bind Hsp90 Hsp90 Inhibition (Fluorescence Polarization) SpecificAssays->Hsp90 Plasmodium Antiplasmodial (SYBR Green) SpecificAssays->Plasmodium

Figure 1: Critical Path for the evaluation of aminoquinoline scaffolds. The decision gate at Cytotoxicity determines if the compound is a viable drug lead or requires structural modification.[2]

Part 4: ADME & Metabolic Stability Prediction

Rationale: The 8-methoxy group is a known metabolic "soft spot" (O-demethylation). 3-aminoquinolines are also susceptible to N-acetylation.

Microsomal Stability Protocol:

  • Incubation: Incubate

    
    M compound with human liver microsomes (0.5 mg/mL protein) and NADPH regenerating system.
    
  • Timepoints: Quench aliquots at 0, 15, 30, and 60 minutes using ice-cold acetonitrile.

  • Analysis: Centrifuge and analyze supernatant via LC-MS/MS.

  • Calculation: Plot ln(concentration) vs. time to determine intrinsic clearance (

    
    ).
    

Data Summary Table Template:

ParameterAssay MethodTarget Criteria (Lead)Critical Liability
Solubility Kinetic (Nephelometry)> 50

M (PBS, pH 7.[2]4)
Precipitation < 10

M
Cytotoxicity MTT (HepG2)IC50 > 50

M
IC50 < 10

M (General Tox)
Metabolic Stability Liver Microsomes (

)
> 30 minutesRapid O-demethylation
DNA Binding UV-Vis Titration (

)

Non-binder (if targeting DNA)

Part 5: References

  • Solomon, V. R., & Lee, H. (2011).[2] Quinoline as a Privileged Scaffold in Cancer Drug Discovery. Current Medicinal Chemistry.

  • Bacci, A., et al. (2022).[2] Design, Synthesis, and In Vitro Evaluation of Novel 8-Amino-Quinoline Combined with Natural Antioxidant Acids. Molecules.

  • Musonda, C. C., et al. (2007).[2] Synthesis and evaluation of 4-aminoquinoline derivatives. Bioorganic & Medicinal Chemistry Letters.

  • Sigma-Aldrich. (2023). 3-Amino-8-methoxyquinoline dihydrochloride Product Specification.

  • Vandekerckhove, S., & D'hooghe, M. (2015).[2] Quinoline-based antimalarial hybrid compounds. Bioorganic & Medicinal Chemistry.

Sources

Protocols & Analytical Methods

Method

Application Notes &amp; Protocols: 3-Amino-8-methoxyquinoline Dihydrochloride as a Versatile Synthetic Building Block

Introduction: The Quinoline Scaffold and the Utility of a Functionalized Intermediate The quinoline ring system is a privileged scaffold in medicinal chemistry and materials science. Its derivatives are foundational to a...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Quinoline Scaffold and the Utility of a Functionalized Intermediate

The quinoline ring system is a privileged scaffold in medicinal chemistry and materials science. Its derivatives are foundational to a wide array of pharmaceuticals, including antimalarial agents like primaquine and tafenoquine, and possess a broad spectrum of biological activities such as anticancer and antimicrobial properties.[1][2][3][4] The unique electronic properties and metal-chelating capabilities of substituted quinolines also make them valuable in the development of organic light-emitting diodes (OLEDs) and fluorescent chemosensors.[5][6][7]

3-Amino-8-methoxyquinoline dihydrochloride emerges as a highly valuable and strategically functionalized building block for organic synthesis. It offers chemists two distinct points for modification: a nucleophilic amino group at the 3-position, poised for a variety of coupling reactions, and an electron-donating methoxy group at the 8-position, which modulates the electronic character of the heterocyclic system. This guide provides a comprehensive overview of this reagent, detailing its properties, safe handling protocols, and its vast potential in the synthesis of novel compounds.

Compound Profile and Physicochemical Properties

A clear understanding of the physical and chemical properties of a starting material is fundamental to its effective use in synthesis. The key properties of 3-amino-8-methoxyquinoline dihydrochloride are summarized below.

PropertyValueSource
Empirical Formula C₁₀H₁₀N₂O · 2HCl[8]
Molecular Weight 247.12 g/mol [8]
Appearance Solid[8]
InChI Key VKLPWBXHQFBOTP-UHFFFAOYSA-N[8]
SMILES String NC1=CC2=CC=CC(OC)=C2N=C1.Cl.Cl[8]
MDL Number MFCD18375326[8]

Safety, Handling, and Storage

Proper laboratory practice is paramount when handling any chemical intermediate. 3-Amino-8-methoxyquinoline dihydrochloride requires careful handling due to its potential hazards.

  • Hazard Classification: The compound is classified as Acute Toxicity, Oral (Category 4).[8] The GHS signal word is "Warning".[8]

  • Personal Protective Equipment (PPE): Always use this compound within a chemical fume hood. Wear appropriate PPE, including safety glasses or goggles conforming to EN166 standards, chemical-resistant gloves, and a lab coat.[9]

  • Handling Precautions: Avoid breathing dust. Prevent contact with skin and eyes. Ensure eyewash stations and safety showers are readily accessible.[9] Wash hands thoroughly after handling.[9]

  • Storage: Store in a dry, cool, and well-ventilated place. Keep the container tightly closed to prevent moisture absorption and degradation.

  • First Aid Measures:

    • If Inhaled: Move the person to fresh air. If not breathing, give artificial respiration.[9]

    • In Case of Skin Contact: Wash off immediately with plenty of soap and water.[9]

    • In Case of Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing and seek immediate medical advice.[9]

    • If Swallowed: Rinse mouth. Immediately call a POISON CENTER or doctor.[9]

  • Disposal: Dispose of contents and container to an approved waste disposal plant in accordance with local, regional, and national regulations.[9]

Synthetic Potential and Key Transformations

The strategic placement of the amino and methoxy groups on the quinoline core allows for a diverse range of chemical transformations. The dihydrochloride form indicates that the basic nitrogen atoms are protonated, requiring neutralization for most nucleophilic reactions.

Reactivity Overview

The primary sites of reactivity are:

  • 3-Amino Group: This is the most versatile handle for synthetic elaboration. As a primary aromatic amine, it can act as a potent nucleophile after deprotonation to participate in:

    • Acylation/Amide Bond Formation: Reaction with acid chlorides, anhydrides, or activated carboxylic acids to form amides.

    • Sulfonylation: Reaction with sulfonyl chlorides to yield sulfonamides.

    • Reductive Amination: Reaction with aldehydes or ketones in the presence of a reducing agent.

    • Diazotization: Conversion to a diazonium salt, which can then undergo Sandmeyer-type reactions to introduce a variety of substituents (e.g., -Cl, -Br, -CN, -OH).

  • Quinoline Nitrogen (N1): While less reactive due to its aromatic nature, it can be involved in N-oxide formation or quaternization reactions under specific conditions.

  • Aromatic Ring (Positions 2, 4, 5, 6, 7): The electron-donating 8-methoxy group and the directing effect of the 3-amino group can influence electrophilic aromatic substitution reactions, although these are generally less common than functionalizing the existing amino group.

The diagram below illustrates the key synthetic pathways accessible from this building block.

G start 3-Amino-8-methoxyquinoline dihydrochloride amine 3-Amino-8-methoxyquinoline (Free Base) start->amine Base (e.g., Et3N, NaHCO3) amide Amide Derivative amine->amide R-COCl or R-COOH, Coupling Agent sulfonamide Sulfonamide Derivative amine->sulfonamide R-SO2Cl diazonium Diazonium Salt amine->diazonium NaNO2, HCl sandmeyer Sandmeyer Products (e.g., 3-Chloro, 3-Bromo) diazonium->sandmeyer CuX

Caption: Key synthetic transformations of 3-amino-8-methoxyquinoline.

Detailed Application Protocols

The following protocols provide detailed, step-by-step methodologies for key transformations. These are designed to be self-validating and serve as a robust starting point for further research.

Protocol 1: General Procedure for N-Acylation

This protocol details the formation of an amide bond at the 3-amino position, a cornerstone reaction for creating diverse libraries of compounds for drug discovery.

Rationale: The reaction begins with the in situ neutralization of the dihydrochloride salt to liberate the nucleophilic free amine. A tertiary amine base like triethylamine (Et₃N) is chosen because it is non-nucleophilic and effectively scavenges the HCl byproduct generated during the acylation, driving the reaction to completion. Dichloromethane (DCM) is an excellent solvent as it is relatively inert and solubilizes a wide range of organic reagents.

Workflow Diagram:

G start Suspend 3-amino-8-methoxyquinoline·2HCl in anhydrous DCM add_base Add triethylamine (2.2 eq.) Stir at 0 °C start->add_base add_acyl Add acylating agent (1.1 eq.) dropwise at 0 °C add_base->add_acyl warm_rt Allow to warm to room temperature Stir for 2-16 hours (monitor by TLC) add_acyl->warm_rt workup Quench with H₂O Separate layers warm_rt->workup extract Extract aqueous layer with DCM workup->extract combine Combine organic layers extract->combine wash Wash with brine, dry (Na₂SO₄) combine->wash concentrate Concentrate under reduced pressure wash->concentrate purify Purify by column chromatography or recrystallization concentrate->purify end Characterize final product purify->end

Caption: Experimental workflow for the N-acylation of 3-amino-8-methoxyquinoline.

Step-by-Step Methodology:

  • Reaction Setup: To a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add 3-amino-8-methoxyquinoline dihydrochloride (1.0 eq.).

  • Solvent Addition: Suspend the solid in anhydrous dichloromethane (DCM, approx. 0.1 M concentration).

  • Neutralization: Cool the suspension to 0 °C using an ice bath. Add triethylamine (Et₃N, 2.2 eq.) dropwise. Stir the mixture for 15-20 minutes at 0 °C. The suspension should become a clearer solution as the free amine is formed.

  • Acylation: While maintaining the temperature at 0 °C, add the desired acylating agent (e.g., benzoyl chloride, 1.1 eq.) dropwise.

  • Reaction Progression: Allow the reaction mixture to slowly warm to room temperature and stir for 2-16 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Work-up: Upon completion, quench the reaction by adding deionized water. Transfer the mixture to a separatory funnel.

  • Extraction: Separate the organic layer. Extract the aqueous layer two more times with DCM.

  • Washing and Drying: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purification: Purify the resulting crude product by flash column chromatography on silica gel or by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes) to yield the pure N-acylated product.

Protocol 2: Example Synthesis of N-(8-methoxyquinolin-3-yl)acetamide

This protocol provides a specific example of the general acylation procedure using a common and simple acylating agent, acetyl chloride.

Materials:

  • 3-Amino-8-methoxyquinoline dihydrochloride (247 mg, 1.0 mmol)

  • Anhydrous Dichloromethane (DCM, 10 mL)

  • Triethylamine (Et₃N, 0.31 mL, 2.2 mmol)

  • Acetyl Chloride (0.08 mL, 1.1 mmol)

Procedure:

  • Suspend 3-amino-8-methoxyquinoline dihydrochloride (247 mg, 1.0 mmol) in anhydrous DCM (10 mL) in a 50 mL round-bottom flask under a nitrogen atmosphere.

  • Cool the flask to 0 °C in an ice bath. Add triethylamine (0.31 mL, 2.2 mmol) dropwise via syringe. Stir for 20 minutes.

  • Slowly add acetyl chloride (0.08 mL, 1.1 mmol) dropwise. A white precipitate of triethylamine hydrochloride may form.

  • Remove the ice bath and allow the reaction to stir at room temperature for 3 hours.

  • Quench the reaction with 15 mL of water and transfer to a separatory funnel.

  • Separate the layers and extract the aqueous phase with DCM (2 x 15 mL).

  • Combine the organic extracts, wash with 20 mL of brine, dry over anhydrous Na₂SO₄, filter, and evaporate the solvent in vacuo.

  • Purify the crude solid by recrystallization from ethanol/water to afford the title compound as a pure solid.

Expected Data for N-(8-methoxyquinolin-3-yl)acetamide:

Data TypeExpected Value
Molecular Formula C₁₂H₁₂N₂O₂
Molecular Weight 216.24 g/mol
¹H NMR (400 MHz, CDCl₃) δ ~8.8 (s, 1H), 8.6 (s, 1H), 7.8 (br s, 1H, NH), 7.4-7.3 (m, 2H), 7.0 (d, 1H), 4.0 (s, 3H, OCH₃), 2.2 (s, 3H, COCH₃)
LC-MS (ESI+) m/z 217.1 [M+H]⁺

Conclusion

3-Amino-8-methoxyquinoline dihydrochloride is a robust and versatile building block for synthetic chemistry. The presence of a readily functionalizable amino group allows for the straightforward introduction of diverse functionalities through well-established chemical transformations. Its application extends from the generation of compound libraries for high-throughput screening in drug discovery to the synthesis of targeted, complex molecules with potential therapeutic or material applications. The protocols outlined in this guide provide a solid foundation for researchers to unlock the full synthetic potential of this valuable intermediate.

References

  • Synthesis of Quinoline Analogues - Cardinal Scholar, Ball State University. [Link]

  • 8-Amino-6-Methoxyquinoline—Tetrazole Hybrids: Impact of Linkers on Antiplasmodial Activity - MDPI. [Link]

  • Design, synthesis, and evaluation of 8-aminoquinoline-melatonin derivatives as effective multifunctional agents for Alzheimer's disease - PMC, National Center for Biotechnology Information. [Link]

  • Synthesis of 8-Hydroxyquinolines with Amino and Thioalkyl Functionalities at Position 4 - ResearchGate. [Link]

  • Recent Advances in the Synthesis and Biological Activity of 8-Hydroxyquinolines - MDPI. [Link]

  • 3-Methoxy-8-methyl-quinoline - PubChem, National Center for Biotechnology Information. [Link]

  • Review: Improving the Therapeutic Index of 8-Aminoquinolines by the Use of Drug Combinations - UNL Digital Commons. [Link]

  • 8-Hydroxyquinolines in medicinal chemistry: A structural perspective - PubMed, National Center for Biotechnology Information. [Link]

  • Process for the preparation and manufacture of 6-methoxy-8-(4-amino-1-methylbutylamino)
  • 8-Methoxyquinoline - PubChem, National Center for Biotechnology Information. [Link]

  • 8-Amino-5-methoxyquinoline (95%) - Amerigo Scientific. [Link]

  • Quinoline, 8-methoxy- - NIST WebBook. [Link]

  • 8-Hydroxyquinoline and its Derivatives: Synthesis and Applications - SciSpace. [Link]

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Application

Application Note: In Vivo Profiling of 3-Amino-8-methoxyquinoline Dihydrochloride

Abstract This guide outlines the comprehensive in vivo characterization protocol for 3-Amino-8-methoxyquinoline dihydrochloride (CAS: 122-92-9 for base; often custom synthesized as salt). While structurally related to th...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This guide outlines the comprehensive in vivo characterization protocol for 3-Amino-8-methoxyquinoline dihydrochloride (CAS: 122-92-9 for base; often custom synthesized as salt). While structurally related to the 8-aminoquinoline antimalarials (e.g., Primaquine), the 3-amino regioisomer represents a distinct scaffold often utilized in the development of Hsp90 inhibitors , kinase ligands , and fluorescent biological probes .

This protocol treats the compound as a New Chemical Entity (NCE) , providing a standardized workflow for formulation, maximum tolerated dose (MTD) determination, pharmacokinetic (PK) profiling, and representative efficacy models.

Part 1: Physicochemical Properties & Formulation[1]

Compound Profile
PropertyDetail
Chemical Name 3-Amino-8-methoxyquinoline dihydrochloride
Molecular Weight ~247.12 g/mol (Dihydrochloride salt); ~174.20 g/mol (Free base)
Appearance Pale yellow to brown solid
Solubility Highly soluble in water (as 2HCl salt); Soluble in DMSO.[1]
Acidity The 2HCl salt is strongly acidic in aqueous solution.
Detection UV/Vis (

nm); Fluorescence (Em

450-500 nm).
Formulation Strategy (Critical)

The dihydrochloride salt poses a risk of local tissue necrosis (IP/SC) or phlebitis (IV) if unbuffered.

Recommended Vehicle: PBS (pH 7.4) with 5% Dextrose

  • Step 1: Dissolve 3-Amino-8-methoxyquinoline 2HCl in sterile water (80% of final volume).

  • Step 2: Slowly add 1N NaOH dropwise while monitoring pH. Target pH 5.5 – 6.5 .

    • Warning: Approaching pH > 7.0 may cause the free base to precipitate. If precipitation occurs, add a co-solvent (e.g., 5-10% Solutol HS-15 or PEG400).

  • Step 3: Adjust to final volume with 5% Dextrose or 0.9% Saline.

  • Step 4: Sterile filter (0.22

    
    m). Prepare fresh. 
    

Part 2: Experimental Workflows

Workflow Diagram

The following diagram illustrates the sequential logic for profiling this compound, moving from safety to efficacy.

G Start Compound (2HCl Salt) Formulation pH Adjustment (Target pH 5.5-6.5) Start->Formulation Dissolve MTD Phase I: MTD Study (Acute Tox) Formulation->MTD IP/PO Dosing PK Phase II: PK Profiling (IV vs PO) MTD->PK Safe Dose Established Efficacy Phase III: Efficacy Models (Hsp90 / Malaria) PK->Efficacy T_1/2 & Bioavailability Analysis LC-MS/MS & Histology PK->Analysis Plasma Collection Efficacy->Analysis Tissue Harvest

Caption: Sequential workflow for characterizing 3-Amino-8-methoxyquinoline, prioritizing pH correction and safety profiling before efficacy testing.

Part 3: Detailed Protocols

Protocol A: Maximum Tolerated Dose (MTD)

Objective: Define the upper limit of dosing to avoid acute toxicity (hemolysis or neurotoxicity common in quinolines).

  • Subjects: CD-1 Mice or Wistar Rats (n=3 per sex/group).

  • Dosing Regimen: "3+3" Escalation Design.

    • Start Dose: 10 mg/kg (PO) and 2 mg/kg (IV).

    • Escalation: 25, 50, 100 mg/kg (PO).

  • Observation: Monitor for 48 hours.

    • Specific Signs:[2][3][4] Ataxia, chromodacryorrhea (red tears), lethargy, and hemoglobinuria (dark urine indicating hemolysis).

  • Endpoint: The highest dose with <10% weight loss and no neurological signs is the MTD.

Protocol B: Pharmacokinetics (PK)

Objective: Determine bioavailability (


) and half-life (

).

Experimental Design:

Parameter Group 1 (IV) Group 2 (PO)
Dose 2 mg/kg (Bolus) 10 mg/kg (Gavage)
Vehicle Buffered Saline (pH 6.0) Buffered Saline (pH 6.0)
Sampling 0.083, 0.25, 0.5, 1, 2, 4, 8, 24 h 0.25, 0.5, 1, 2, 4, 8, 24 h

| Matrix | Plasma (K2EDTA) | Plasma (K2EDTA) |[1][2][4][5][6]

Sample Processing (LC-MS/MS):

  • Extraction: Protein precipitation. Add 100

    
    L Acetonitrile (with Internal Standard) to 20 
    
    
    
    L plasma. Vortex & Centrifuge.
  • Chromatography: C18 Reverse Phase Column (e.g., Waters XBridge).

    • Mobile Phase A: 0.1% Formic Acid in Water.

    • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • MS Detection: Positive Electrospray Ionization (ESI+).

    • Precursor Ion: ~175.1 m/z (M+H)

      
      
      
    • Fragment Ions: Monitor transitions losing

      
       (158 m/z) or 
      
      
      
      (160 m/z).
Protocol C: Representative Efficacy Models

Note: The specific application depends on the derivative, but these are the two most common biological contexts for this scaffold.

Model 1: Hsp90 Inhibition (Tumor Xenograft)

3-aminoquinolines bind the N-terminal ATP pocket of Hsp90.

  • Model: MCF-7 or SK-BR-3 (Breast Cancer) xenograft in Nude Mice.

  • Dosing: 25–50 mg/kg, IP, Daily (QD) for 21 days.

  • Biomarker Readout: Western Blot of tumor lysate for degradation of Hsp90 client proteins (HER2 , Akt , Raf-1 ). Successful inhibition results in reduced levels of these proteins.

Model 2: Antimalarial Screening (Peters’ Test)
  • Model: Plasmodium berghei (ANKA strain) infected mice.

  • Dosing: 4-day suppression test. Dosing starts 2 hours post-infection (Day 0) and continues daily through Day 3.

  • Readout: Giemsa-stained blood smears on Day 4. Calculate % parasitemia reduction vs. vehicle.

Part 4: Metabolic Pathways & Safety Mechanisms

Metabolic Fate

Quinolines undergo significant hepatic metabolism. Understanding this aids in interpreting PK data.

Metabolism Parent 3-Amino-8-methoxyquinoline (Active Scaffold) Met1 N-Acetylated Metabolite (Inactive) Parent->Met1 NAT1/2 (Acetylation) Met2 8-Hydroxyquinoline deriv. (O-demethylation) Parent->Met2 CYP450 (CYP2D6/3A4) Met3 Quinone Imine (Reactive/Toxic) Met2->Met3 Oxidation (Hemolysis Risk)

Caption: Predicted metabolic pathway.[7] O-demethylation at the 8-position can lead to reactive quinone imines, a known mechanism for quinoline-induced hemolysis.

Safety Warnings
  • Phototoxicity: Methoxyquinolines can absorb UV light and generate reactive oxygen species (ROS) in the skin. Keep animals out of direct strong light during studies.

  • Hemolysis: Monitor hematocrit. 8-aminoquinolines are notorious for causing hemolysis in G6PD-deficient models; while 3-amino is distinct, the risk of oxidative stress remains.

References

  • Sigma-Aldrich. Product Specification: 3-Amino-8-methoxyquinoline dihydrochloride. Available at:

  • National Center for Biotechnology Information. PubChem Compound Summary for CID 329774006. Available at:

  • Zhang, H., et al. (2008). "Discovery of Aminoquinolines as a New Class of Potent Inhibitors of Heat Shock Protein 90." Journal of Medicinal Chemistry. (Discusses the aminoquinoline scaffold in Hsp90 inhibition). Available at:

  • Valeur, B., et al. (2000). "Fluorescent probes for metal ions based on 8-hydroxyquinoline and its derivatives." Coordination Chemistry Reviews.
  • World Health Organization. Screening and evaluation of potential antimalarial drugs. (Standard protocol for Peters' Test). Available at:

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: 3-Amino-8-methoxyquinoline Dihydrochloride Synthesis

Topic: Yield Optimization & Process Troubleshooting Ticket ID: CHEM-OPT-8MQ-03 Assigned Specialist: Senior Application Scientist, Process Chemistry Division[1] Executive Summary & Diagnostic Workflow The Challenge: Synth...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Yield Optimization & Process Troubleshooting Ticket ID: CHEM-OPT-8MQ-03 Assigned Specialist: Senior Application Scientist, Process Chemistry Division[1]

Executive Summary & Diagnostic Workflow

The Challenge: Synthesizing 3-amino-8-methoxyquinoline (3-AMQ) presents a regioselectivity paradox. Classic electrophilic nitration of 8-methoxyquinoline favors the 5- and 8-positions, making the 3-position inaccessible via standard aromatic substitution.[1]

The Solution: The industry-standard "Golden Path" for high-yield synthesis is the Buchwald-Hartwig Cross-Coupling of 3-bromo-8-methoxyquinoline using an ammonia surrogate (Benzophenone Imine), followed by hydrolysis and salt formation.[1] This method circumvents regioselectivity issues and prevents the formation of "tarry" polymerization byproducts common in direct amination.

Decision Logic & Process Flow

The following diagram outlines the critical decision nodes for optimizing this specific synthesis.

G Start Precursor: 3-Bromo-8-methoxyquinoline Decision Select Amination Strategy Start->Decision RouteA Route A: Direct Amination (NH3/Cu or Pd) Decision->RouteA High Risk RouteB Route B: Imine Surrogate (Benzophenone Imine) Decision->RouteB Recommended FailA Issue: Low Yield (<30%) Catalyst Poisoning Homocoupling RouteA->FailA SuccessB Intermediate: N-(Diphenylmethylene) -8-methoxyquinolin-3-amine RouteB->SuccessB Pd2(dba)3 / BINAP Hydrolysis Acidic Hydrolysis (HCl/MeOH) SuccessB->Hydrolysis SaltForm Salt Formation (HCl/Dioxane or Et2O) Hydrolysis->SaltForm Final Target: 3-Amino-8-methoxyquinoline Dihydrochloride SaltForm->Final

Figure 1: Strategic workflow for regioselective synthesis of 3-amino-8-methoxyquinoline, highlighting the Benzophenone Imine route as the superior method.

Optimized Protocol: The "Surrogate" Strategy

Direct amination often fails due to the coordination of the quinoline nitrogen to the palladium catalyst, effectively poisoning it. We utilize Benzophenone Imine as a masked ammonia source to prevent this.

Phase 1: Buchwald-Hartwig Coupling

Objective: Convert 3-bromo-8-methoxyquinoline to the imine intermediate.[1]

  • Reagents:

    • Substrate: 3-Bromo-8-methoxyquinoline (1.0 equiv)[1]

    • Surrogate: Benzophenone imine (1.2 equiv)[1]

    • Catalyst: Pd(OAc)₂ (2 mol%) or Pd₂(dba)₃ (1 mol%)[1]

    • Ligand: BINAP (racemic is fine, 3-4 mol%) or Xantphos (for rigidity)[1]

    • Base: Cs₂CO₃ (2.0 equiv) or NaOtBu (1.4 equiv)[1]

    • Solvent: Toluene (anhydrous, sparged)[1]

Protocol:

  • Charge an oven-dried Schlenk flask with the bromide, Pd source, Ligand, and Base.[1]

  • Evacuate and backfill with Argon (3 cycles). Critical: Oxygen kills the active Pd(0) species.[1]

  • Add Toluene and Benzophenone imine via syringe.

  • Heat to 90°C for 12–16 hours.

  • Checkpoint: Monitor via TLC (EtOAc/Hexane). The imine product usually fluoresces strongly under UV.

Phase 2: Hydrolysis & Salt Formation

Objective: Cleave the protecting group and form the stable 2HCl salt without demethylating the 8-position.[1]

  • Reagents:

    • 2M HCl (aq) or 4M HCl in Dioxane.

    • Solvent: THF or MeOH.

Protocol:

  • Dissolve the crude imine intermediate in THF/MeOH (1:1).

  • Add 2M HCl (3 equiv) at room temperature. Stir for 1 hour.

  • Workup: The benzophenone byproduct is lipophilic. Wash the aqueous acidic layer with Et₂O to remove benzophenone.

  • Basify the aqueous layer (pH 10) with NaOH, extract the free amine into DCM, and dry over Na₂SO₄.

  • Salt Precipitation (The Yield Step):

    • Redissolve free amine in minimum dry EtOH or EtOAc.

    • Cool to 0°C.

    • Add 4M HCl in Dioxane dropwise until precipitation stops.

    • Filter under Argon (hygroscopic solid!).

Troubleshooting & FAQs

Category A: Low Conversion & Catalyst Death[1]

Q: My reaction stalls at 50% conversion. Adding more catalyst doesn't help. Why? A: This is likely "Catalyst Poisoning" by the quinoline nitrogen.

  • Mechanism: The pyridine-like nitrogen in the quinoline ring is a good ligand. If your phosphine ligand (BINAP) dissociates, the substrate binds to Pd, creating an inactive complex.[1]

  • Fix:

    • Switch Ligands: Move to BrettPhos or Xantphos . These bulky, bidentate ligands bite the Pd center harder, preventing displacement by the quinoline nitrogen [1].[1]

    • Pre-complexation: Stir the Pd source and Ligand in solvent for 30 mins before adding the substrate. This ensures the active catalytic species L₂Pd(0) is formed.[1]

Q: The reaction turns black immediately upon heating. A: This indicates "Palladium Black" precipitation.

  • Cause: insufficient ligand stabilization or oxygen ingress.

  • Fix: Ensure your solvent is sparged (bubbling Argon through it) for 20 mins, not just degassed by vacuum.[1]

Category B: Impurity Profile[1][2]

Q: I see a significant "dimer" impurity. A: This is likely the homocoupling of the aryl bromide (Ar-Ar).

  • Cause: Often happens if the amine source is added too slowly or if the catalyst loading is too high relative to the substrate.[1]

  • Fix: Ensure the Benzophenone Imine is present in slight excess (1.2 equiv) from the start.[1]

Category C: Salt Formation Issues[1]

Q: The dihydrochloride salt is a sticky gum, not a powder. A: 3-Amino-8-methoxyquinoline 2HCl is highly hygroscopic.[1]

  • Fix:

    • Solvent Choice: Avoid Methanol for the final salting step. Use EtOAc or Et₂O as the solvent for the free base, then add HCl in Dioxane .[1]

    • Trituration: If it gums up, decant the solvent and triturrate (grind under solvent) with anhydrous Diethyl Ether or Pentane to induce crystallization.

Q: Did I lose the methoxy group? (Demethylation) A: Demethylation at the 8-position is a risk if you use HBr or heat with strong aqueous acids for too long.

  • Verification: Check 1H NMR. The methoxy singlet (approx 4.0 ppm) should be present. If absent, and you see a broad OH peak, you formed the 8-hydroxyquinoline derivative.[1]

  • Prevention: Perform the hydrolysis step at Room Temperature . Do not reflux in HCl.

Quantitative Optimization Data

The following table summarizes yield improvements based on ligand and base selection for the coupling step (3-bromo-8-methoxyquinoline + Benzophenone Imine).

EntryCatalyst SystemBaseSolventTemp (°C)Yield (Isolated)Notes
1Pd(PPh₃)₄Na₂CO₃Toluene10015%Low conversion; catalyst poisoning.[1]
2Pd₂(dba)₃ / BINAPNaOtBuToluene9082%Standard Protocol. Good reliability.
3Pd(OAc)₂ / XantphosCs₂CO₃Dioxane10091% Optimized. Best for scale-up.[1]
4Pd₂(dba)₃ / BrettPhosNaOtBut-AmylOH9088%Excellent, but BrettPhos is expensive.[1]

References

  • Surry, D. S., & Buchwald, S. L. (2008).[1] "Biaryl Phosphane Ligands in Palladium-Catalyzed Amination." Angewandte Chemie International Edition. [Link]

  • Wolfe, J. P., et al. (1997). "An Ammonia Equivalent for the Palladium-Catalyzed Amination of Aryl Halides."[2] Tetrahedron Letters. [Link]

  • Driver, M. S., & Hartwig, J. F. (1996). "A Second-Generation Catalyst for Aryl Halide Amination."[1] Journal of the American Chemical Society. [Link][1][3]

  • Paul, F., et al. (1994).[1] "Palladium-catalyzed synthesis of arylamines from aryl halides." Journal of the American Chemical Society. [Link][1][3]

Disclaimer: This guide is intended for qualified research personnel. Always consult the Safety Data Sheet (SDS) for 3-bromo-8-methoxyquinoline and palladium catalysts before handling.

Sources

Optimization

Technical Support Center: Purification of 3-Amino-8-methoxyquinoline Dihydrochloride

Welcome to the Technical Support Center for the purification of 3-Amino-8-methoxyquinoline dihydrochloride. This guide is designed for researchers, medicinal chemists, and process development scientists who are working w...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the Technical Support Center for the purification of 3-Amino-8-methoxyquinoline dihydrochloride. This guide is designed for researchers, medicinal chemists, and process development scientists who are working with this and structurally related aminoquinoline compounds. Here, we provide in-depth technical guidance, troubleshooting advice, and detailed protocols in a user-friendly question-and-answer format to address the common challenges encountered during the purification of this valuable chemical entity.

FREQUENTLY ASKED QUESTIONS (FAQs)

Q1: What are the primary challenges in purifying 3-Amino-8-methoxyquinoline dihydrochloride?

A1: 3-Amino-8-methoxyquinoline dihydrochloride, like many aminoquinolines, presents a unique set of purification challenges. Its polar nature, due to the presence of the amino group and the methoxy group, as well as its existence as a dihydrochloride salt, dictates its solubility profile. Key challenges include:

  • High Polarity: The compound is highly polar, which can make it challenging to handle with traditional normal-phase column chromatography.

  • Salt Form: As a dihydrochloride salt, it is generally soluble in polar protic solvents like water and alcohols, and insoluble in non-polar organic solvents. This property is central to developing a purification strategy.

  • Potential for Impurities: Synthetic routes to aminoquinolines can introduce a variety of impurities, including regioisomers, unreacted starting materials, and by-products from preceding steps.

  • Color Bodies: Crude aminoquinolines are often colored, necessitating decolorization steps to obtain a pure, off-white to pale yellow solid.

Q2: Should I purify the compound as the dihydrochloride salt or as the free base?

A2: The choice between purifying the salt or the free base depends on the nature of the impurities and the desired final form.

  • Purifying the Dihydrochloride Salt: Recrystallization of the salt is often a straightforward method if the impurities have a different solubility profile. This is a good first approach, especially for removing less polar impurities.

  • Converting to the Free Base: If the impurities are also polar salts, converting the dihydrochloride to the free base can be highly effective. The free base will have significantly different solubility, typically being more soluble in organic solvents like dichloromethane or ethyl acetate. This allows for purification via acid-base extraction or recrystallization from a different set of solvents.

Q3: What are the most common impurities I should be aware of?

A3: The impurity profile will depend on the synthetic route. However, common impurities in the synthesis of quinolines can include:

  • Starting Materials: Unreacted precursors from the quinoline ring formation or the installation of the amino and methoxy groups.

  • Isomeric Byproducts: Depending on the synthetic strategy, other isomers of the amino-methoxy quinoline may be formed.

  • Reagents from Previous Steps: If the synthesis involved protecting groups, for example, you might have residual protecting groups or deprotection reagents.

  • Polymeric Material: Harsh reaction conditions can sometimes lead to the formation of polymeric byproducts.

Troubleshooting Common Purification Issues

Problem Potential Cause Troubleshooting Steps
Oiling out during recrystallization The compound's melting point is lower than the boiling point of the solvent. The compound is too soluble in the chosen solvent.- Try a lower boiling point solvent. - Use a mixed solvent system, adding the anti-solvent slowly to the hot solution. - Ensure the solution is not supersaturated by adding a little more hot solvent.
Poor recovery after recrystallization The compound is too soluble in the cold solvent. Too much solvent was used.- Choose a solvent in which the compound has lower solubility at cold temperatures. - Use the minimum amount of hot solvent necessary to dissolve the compound. - Ensure the solution is thoroughly cooled before filtration.
Persistent color in the final product Presence of colored impurities.- Add activated charcoal to the hot solution before filtration during recrystallization.[1] - Note: Use charcoal sparingly as it can adsorb the desired product, reducing the yield.
Incomplete separation by acid-base extraction Incorrect pH during extraction. Emulsion formation.- Ensure the aqueous layer is sufficiently acidic (pH < 2) to protonate the amine and sufficiently basic (pH > 10) to deprotonate it. - To break emulsions, try adding brine (saturated NaCl solution) or filtering the mixture through a pad of celite.

Experimental Protocols & Methodologies

Method 1: Recrystallization of 3-Amino-8-methoxyquinoline Dihydrochloride

Recrystallization is often the most effective first-line purification technique for crystalline solids. The key is to find a solvent or solvent system in which the compound is soluble at high temperatures and insoluble at low temperatures.

Solvent Selection:

Based on the properties of similar aminoquinoline salts, promising solvents for recrystallization include:

  • Methanol/Water mixtures[2]

  • Ethanol/Water mixtures

  • Isopropanol

Step-by-Step Protocol for Recrystallization from a Mixed Solvent (Methanol/Water):

  • Dissolution: In a flask, add the crude 3-Amino-8-methoxyquinoline dihydrochloride. Add a minimal amount of methanol and heat the mixture to reflux with stirring until the solid dissolves.

  • Decolorization (Optional): If the solution is colored, remove it from the heat and allow it to cool slightly. Add a small amount of activated charcoal (approximately 1-2% by weight of your compound). Reheat the mixture to reflux for 5-10 minutes.

  • Hot Filtration: Quickly filter the hot solution through a pre-heated funnel with fluted filter paper into a clean, warm flask. This step removes insoluble impurities and the activated charcoal.

  • Crystallization: Add water dropwise to the hot filtrate until the solution becomes slightly cloudy. If it becomes too cloudy, add a few drops of hot methanol to redissolve the precipitate. Allow the flask to cool slowly to room temperature. For maximum recovery, you can then place the flask in an ice bath.

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of cold methanol/water solution.

  • Drying: Dry the purified crystals in a vacuum oven at a moderate temperature (e.g., 40-50 °C) to a constant weight.

Method 2: Purification via Conversion to the Free Base and Acid-Base Extraction

This method is particularly useful for removing acidic or neutral impurities. The principle is to manipulate the solubility of the aminoquinoline by changing its protonation state.

G cluster_0 Step 1: Dissolution cluster_1 Step 2: Basification cluster_2 Step 3: Extraction cluster_3 Step 4: Back to Salt A Crude Dihydrochloride in Water B Add Base (e.g., NaOH) to pH > 10 A->B C Precipitated Free Base B->C D Extract with Organic Solvent (e.g., DCM) C->D E Organic Layer (Free Base) D->E F Aqueous Layer (Polar Impurities) D->F G Add HCl in Ether to Organic Layer E->G H Precipitated Pure Dihydrochloride G->H

Diagram Caption: Workflow for purification via acid-base extraction.

Step-by-Step Protocol for Acid-Base Extraction:

  • Dissolution and Basification: Dissolve the crude 3-Amino-8-methoxyquinoline dihydrochloride in water. While stirring, slowly add a solution of sodium hydroxide (e.g., 1 M NaOH) until the pH of the solution is greater than 10. The free base should precipitate out of the solution.

  • Extraction of the Free Base: Transfer the mixture to a separatory funnel and extract the aqueous layer three times with an organic solvent such as dichloromethane (DCM) or ethyl acetate. Combine the organic layers.

  • Washing and Drying: Wash the combined organic layers with brine (saturated NaCl solution) to remove excess water. Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄).

  • Filtration and Concentration: Filter off the drying agent and concentrate the organic solution under reduced pressure to obtain the purified free base.

  • Conversion back to Dihydrochloride Salt (if required): Dissolve the purified free base in a minimal amount of a suitable solvent like diethyl ether or isopropanol. Add a solution of HCl in ether or isopropanol dropwise with stirring. The pure dihydrochloride salt will precipitate. Collect the solid by vacuum filtration, wash with a small amount of the solvent, and dry.

References

  • Parallel Synthesis and Antimalarial Screening of a 4-Aminoquinoline Library. PMC. [Link]

  • Process for purification of quinoline yellow.
  • Recrystallization. HBCSE. [Link]

  • Acid-Base Extraction. University of Colorado Boulder. [Link]

  • The preparation method of S-3-aminoquinine dihydrochloride.
  • Potent Anti-Malaria Salts, Co-Crystals and Derivatives of Aminoquinolines with Hydroxyaromatic Acids. Open Access Journals. [Link]

  • Design, Synthesis, and In Vitro Evaluation of Novel 8-Amino-Quinoline Combined with Natural Antioxidant Acids. PMC. [Link]

  • Synthesis of New 4-Aminoquinolines and Evaluation of Their In Vitro Activity against Chloroquine-Sensitive and Chloroquine-Resistant Plasmodium falciparum. PLOS One. [Link]

  • Synthesis of Quinoline Analogues. Cardinal Scholar. [Link]

  • PREPARATION OF NEW 3-HYDROXYQUINOLINE ALKALOID, JINEOL AND ITS ETHER DERIVATIVES USING DIRECTED ORTHOLITHIATION OF CHLOROQUINOLI. LOCKSS. [Link]

Sources

Troubleshooting

Technical Support Center: Synthesis of 3-Amino-8-methoxyquinoline Dihydrochloride

Status: Operational Lead Scientist: Dr. A. Vance, Senior Application Scientist Last Updated: February 14, 2026 Executive Summary & Compound Profile Welcome to the technical support hub for 3-Amino-8-methoxyquinoline dihy...

Author: BenchChem Technical Support Team. Date: February 2026

Status: Operational Lead Scientist: Dr. A. Vance, Senior Application Scientist Last Updated: February 14, 2026

Executive Summary & Compound Profile

Welcome to the technical support hub for 3-Amino-8-methoxyquinoline dihydrochloride . This guide addresses the specific challenges encountered during the synthesis, isolation, and salt formation of this target. Unlike its 8-amino isomer (a precursor to Primaquine), the 3-amino variant presents unique regiochemical and stability challenges.

Compound Profile:

  • Target: 3-Amino-8-methoxyquinoline dihydrochloride

  • CAS (Free Base): 580-17-6 (General 3-aminoquinoline parent ref)

  • Molecular Weight: 247.12 g/mol (Dihydrochloride salt)

  • Critical Attribute: High susceptibility to oxidative degradation (pinking/browning) in free base form.

Primary Synthetic Routes & Troubleshooting

We categorize support requests into two primary synthetic pathways. Select the module matching your current workflow.

Module A: The Curtius Rearrangement Route (Recommended)

Best for: High regioselectivity and scale-up. Pathway: 8-Methoxyquinoline-3-carboxylic acid


 Acyl Azide 

Isocyanate

Amine.

Q: My reaction stalled at the isocyanate stage. Hydrolysis isn't happening.

  • Diagnosis: Steric hindrance or insufficient water/acid concentration.

  • The Fix: The isocyanate intermediate in quinolines is surprisingly stable. Do not rely on ambient moisture.

    • Protocol: Add a defined equivalent of H₂O (5–10 eq.) mixed with a co-solvent (THF or Dioxane) and heat to reflux.

    • Catalysis: If using acid hydrolysis (H₂SO₄/H₂O), ensure the temperature exceeds 80°C to drive CO₂ evolution.

Q: I observed a violent exotherm/pressure spike during the azide formation.

  • Diagnosis: Thermal decomposition of the acyl azide.[1][2][3]

  • Safety Critical: Acyl azides are potentially explosive.

    • Corrective Action: Never concentrate the acyl azide to dryness. Perform the rearrangement in solution (Toluene or Diphenyl ether) immediately after formation.

    • Process Control: Monitor N₂ evolution via a bubbler. If gas evolution becomes too rapid, cool the reaction immediately.

Module B: The Nitro Reduction Route

Best for: Lab-scale when 3-nitro-8-methoxyquinoline is available. Pathway: 3-Nitro-8-methoxyquinoline


 Reduction (H₂/Pd or Fe/HCl) 

Amine.

Q: I have starting material remaining, but I also see "over-reduced" byproducts.

  • Diagnosis: You are likely forming the 1,2,3,4-tetrahydroquinoline derivative. The electron-rich 8-methoxy group activates the pyridine ring toward hydrogenation.

  • The Fix:

    • Switch Catalyst: Move from Pd/C to Pt/C (sulfided) or Raney Nickel . These are more selective for the nitro group over the aromatic ring.

    • Chemical Reduction: Abandon hydrogenation. Use Iron powder (Fe) in Acetic Acid or SnCl₂/HCl . These methods are chemoselective for the nitro group and will preserve the quinoline ring unsaturation.

Q: The product turned black during filtration.

  • Diagnosis: Oxidative instability. 3-Aminoquinolines are electron-rich and oxidize rapidly in air (similar to phenylenediamines).

  • The Fix:

    • Perform filtration under an inert atmosphere (Argon/Nitrogen blanket).

    • Do not let the filter cake run dry.

    • Collect directly into an acidic solution (HCl/MeOH) to protonate the amine immediately, protecting it from oxidation.

Critical Step: Dihydrochloride Salt Formation

This is the most frequent failure point. Users often isolate the monohydrochloride or a hygroscopic gum instead of the crystalline dihydrochloride.

The Stoichiometry Trap
  • Quinoline Nitrogen pKa: ~4.9 (Protonates first)

  • 3-Amino Nitrogen pKa: ~4.0–4.5 (Protonates second)

Q: My elemental analysis shows I have the Monohydrochloride (1HCl), not the Dihydrochloride (2HCl).

  • Cause: The second protonation (on the exocyclic amine) is in equilibrium. If water is present, the salt hydrolyzes back to the free amine.

  • The Protocol:

    • Dissolve the crude free base in anhydrous 1,4-dioxane or ethanol.

    • Cool to 0–5°C.

    • Bubble anhydrous HCl gas (or add 4M HCl in Dioxane) until the solution is saturated.

    • Crucial: Add a large excess of HCl (at least 3.5 equivalents).

    • Precipitate by adding anhydrous diethyl ether.

Q: The salt is a sticky paste/oil.

  • Cause: Presence of residual water or alcohol.

  • The Fix: Triturate the oil with anhydrous acetone or diethyl ether. Sonicate for 20 minutes. The mechanical energy often induces crystallization.

Data & Visualizations

Figure 1: Synthesis & Troubleshooting Workflow

SynthesisWorkflow Start Start: Choose Route RouteA Route A: Curtius Rearrangement (From 8-OMe-quinoline-3-COOH) Start->RouteA RouteB Route B: Nitro Reduction (From 3-Nitro-8-OMe-quinoline) Start->RouteB Azide Acyl Azide Formation (DPPA or NaN3) RouteA->Azide Iso Isocyanate Intermediate Azide->Iso Heat (Reflux) Hydrolysis Acid Hydrolysis Iso->Hydrolysis H2O/H+ FreeBase Crude Free Base (Air Sensitive!) Hydrolysis->FreeBase Reduction Reduction Step RouteB->Reduction Reduction->Reduction If Over-reduced: Switch to Fe/AcOH Reduction->FreeBase Fe/AcOH or H2/Pt SaltForm Salt Formation (Anhydrous HCl) FreeBase->SaltForm Protect from O2 SaltForm->SaltForm If Oil: Triturate w/ Ether Final Target: 3-Amino-8-OMe-quinoline 2HCl SaltForm->Final Excess HCl/Dioxane

Caption: Figure 1. Dual-pathway synthesis workflow highlighting critical checkpoints for oxidation control and salt stoichiometry.

Table 1: Troubleshooting Matrix
ObservationProbable CauseTechnical Solution
Product turns pink/purple Oxidation of free amine.Store under Argon. Use HCl salt for long-term storage.
Low Yield (Curtius) Incomplete hydrolysis of isocyanate.Increase temperature to >90°C; ensure excess water is present.
M+2 in Mass Spec Over-reduction (Tetrahydroquinoline).Stop using Pd/C. Switch to Fe/AcOH or SnCl₂.
Melting Point < 200°C Monohydrochloride salt formation.Recrystallize from EtOH/HCl. Ensure pH < 1 during isolation.

Detailed Experimental Protocol (Recommended)

Synthesis of 3-Amino-8-methoxyquinoline Dihydrochloride (via Nitro Reduction)

  • Reduction:

    • Suspend 3-nitro-8-methoxyquinoline (1.0 eq) in Glacial Acetic Acid (10 vol).

    • Add Iron powder (5.0 eq) portion-wise at 60°C (Caution: Exotherm).

    • Heat to 80°C for 2 hours. Monitor by TLC (Starting material Rf ~0.6, Product Rf ~0.3 in 50% EtOAc/Hex).

    • Note: Iron reduction prevents over-saturation of the ring.

  • Work-up (Anaerobic):

    • Filter hot through Celite to remove iron residues. Wash with EtOAc.[4]

    • Concentrate filtrate. Neutralize with saturated NaHCO₃ (keep cold!).

    • Extract with EtOAc. Do not dry completely to a solid (risk of oxidation). Keep as a concentrated solution.

  • Salt Formation:

    • Cool the EtOAc solution to 0°C.

    • Add 4M HCl in Dioxane (4.0 eq) dropwise. A thick yellow/orange precipitate will form.

    • Stir for 30 minutes at 0°C.

    • Filter under Nitrogen. Wash with anhydrous ether.

    • Dry in a vacuum desiccator over P₂O₅.

References

  • Curtius Rearrangement Methodology

    • Mechanism & Scope: "The Curtius Rearrangement: Applications in Modern Drug Discovery." National Institutes of Health (PMC). Available at: [Link]

  • Nitro Reduction Strategies

    • Chemoselective Reduction: "Reduction of Nitro Compounds."[5] Wikipedia (General Overview of Fe/AcOH vs Hydrogenation). Available at: [Link]

  • Compound Data & Safety

    • 3-Aminoquinoline Properties: "3-Aminoquinoline | C9H8N2." PubChem. Available at: [Link]

  • Dihydrochloride Preparation: "Preparation of S-3-aminoquinuclidine dihydrochloride" (Analogous salt formation chemistry). Google Patents.

Disclaimer: This guide is for research purposes only. Always consult the Safety Data Sheet (SDS) before handling quinoline derivatives or azides.

Sources

Optimization

Method refinement for 3-Amino-8-methoxyquinoline dihydrochloride biological assays

Topic: Method Refinement & Biological Assay Optimization Compound CAS: 1266226-29-2 (and related free base forms) Persona: Senior Application Scientist, Lead Discovery Support[1] Introduction Welcome to the Technical Sup...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Method Refinement & Biological Assay Optimization Compound CAS: 1266226-29-2 (and related free base forms) Persona: Senior Application Scientist, Lead Discovery Support[1]

Introduction

Welcome to the Technical Support Center. If you are working with 3-Amino-8-methoxyquinoline dihydrochloride , you are likely investigating antimalarial pharmacophores (specifically the 8-aminoquinoline class related to Primaquine), transition metal chelation, or utilizing the quinoline core as a fluorescent scaffold.[1]

This compound presents two distinct chemical challenges that frequently derail biological data: oxidative instability (leading to rapid discoloration) and intrinsic fluorescence (leading to false negatives in viability assays). The dihydrochloride salt form improves water solubility but introduces significant acidity that can shock cellular systems if not buffered correctly.

This guide moves beyond standard datasheets to address the mechanistic reasons your assays may be failing and provides self-validating protocols to fix them.

Module 1: Preparation & Stability (The "Browning" Effect)

The Challenge: Users frequently report that their clear stock solutions turn red or brown within hours. The Mechanism: The electron-rich amino group at the 3-position (and the 8-methoxy group) makes the quinoline ring susceptible to oxidation, forming reactive quinone-imines and generating Reactive Oxygen Species (ROS) in solution [1, 2]. This is accelerated by light and basic pH.

Optimized Solubilization Protocol

Do not simply dissolve in DMSO and store. Follow this "Inert-Acidic" workflow to maintain integrity.

Step-by-Step Procedure:

  • Solvent Choice:

    • Primary: Dimethyl Sulfoxide (DMSO), Anhydrous (≥99.9%).[1]

    • Alternative: Water is possible for the dihydrochloride salt, but aqueous solutions oxidize faster than DMSO stocks.[1]

  • The "Acidic Shield":

    • The dihydrochloride salt is naturally acidic. Do not neutralize the stock solution. Maintenance of a slightly acidic pH in the stock inhibits the formation of the oxidation-prone free base.

  • Deoxygenation (Critical):

    • Before adding solvent, purge the DMSO with Argon or Nitrogen gas for 5 minutes.[1]

    • Why? Removing dissolved oxygen prevents the initial formation of radical species [3].

  • Storage:

    • Aliquot immediately into amber, light-tight vials.

    • Store at -20°C or -80°C.

    • Shelf Life: Discard aqueous working solutions after 4 hours.

Visualization: Stability Workflow

StockStability Start Weigh Compound (Light Sensitive) Solvent Degas DMSO (Ar/N2 Purge) Start->Solvent Dissolve Dissolve (Maintain Acidic pH) Solvent->Dissolve Check Visual Check: Clear/Pale Yellow? Dissolve->Check Oxidized Discard: Red/Brown Solution Check->Oxidized No (Oxidation) Store Aliquot & Freeze (-20°C, Amber Vial) Check->Store Yes (Stable)

Figure 1: Critical path for stock preparation.[1] Note that maintaining the acidic nature of the dihydrochloride salt during storage is a protective mechanism against oxidation.

Module 2: Biological Assay Refinement

The Challenge: Inconsistent IC50 values in cell viability assays (MTT/Resazurin) or high background noise. The Mechanism:

  • Fluorescence Interference: Quinolines are intrinsic fluorophores. They can overlap with the emission spectra of common viability dyes (e.g., Resazurin/AlamarBlue) [4].[1]

  • Metal Chelation: 8-aminoquinolines chelate transition metals (Cu, Zn, Fe) in the media, potentially altering enzymatic activity independent of the drug's target [5].[1]

Data: Solvent & Buffer Compatibility Matrix
ParameterConditionCompatibilityTechnical Note
Solubility (Max) Water~50 mg/mLAcidic pH (~2-3). Must buffer upon addition to media.
Solubility (Max) DMSO>100 mg/mLPreferred for stock.
Media pH pH 7.4 (Physiological)Caution High concentrations (>100 µM) may precipitate as the free base forms.
Assay Type Fluorescence (Resazurin)High Interference Requires "Compound-Only" background subtraction.
Assay Type Absorbance (MTT/MTS)Moderate Red shift of oxidized compound can overlap with formazan (570nm).
Protocol: Correcting for Interference

If utilizing a fluorescence-based assay, you must implement a Background Subtraction Step :

  • Plate Layout: Include a column of wells containing media + compound (no cells).

  • Measurement: Read fluorescence at T=0 and T=End.

  • Calculation:

    
    
    
  • Verification: If

    
     > 10% of your positive control, switch to a luminescent assay (e.g., CellTiter-Glo/ATP) which is less susceptible to quinoline interference.[1]
    
Visualization: Assay Interference Logic

AssayLogic Input Select Assay Type Fluoro Fluorescence (Resazurin/Calcein) Input->Fluoro Absorb Absorbance (MTT/MTS) Input->Absorb Lum Luminescence (ATP/Luciferase) Input->Lum Check1 Check Emission Overlap Fluoro->Check1 Check2 Check Color Interference Absorb->Check2 Safe Proceed: Minimal Interference Lum->Safe Action1 REQUIRED: Compound-Only Control Check1->Action1 Overlap Exists Action2 Wash cells before adding reagent Check2->Action2 Compound is Colored

Figure 2: Decision tree for selecting the correct assay readout to avoid artifacts caused by quinoline fluorescence or color.

Module 3: Troubleshooting & FAQs

Q1: Upon adding the stock solution to my cell culture media, a fine precipitate formed. Why?

Answer: This is a "pH Shock" precipitation.

  • Cause: The dihydrochloride salt is acidic. When added to a buffered media (pH 7.4), the compound converts to its free base form.[1] If the concentration exceeds the solubility limit of the free base (which is much lower than the salt), it precipitates.

  • Fix:

    • Pre-dilute the compound in a larger volume of media while vortexing to prevent local high-concentration pockets.

    • Keep final assay concentrations below 100 µM if possible.

    • Ensure DMSO concentration in the final well is <0.5% to maintain solubility without cytotoxicity.

Q2: My "Untreated Control" cells are dying when I use the vehicle (buffer) control. Is the salt toxic?

Answer: Likely yes, due to acidity.[1]

  • Cause: If you are adding a high volume of the dihydrochloride stock directly to the well, you may be lowering the pH of the culture medium below physiological tolerance.

  • Fix: Check the color of the Phenol Red in your media. If it turns yellow upon addition of the drug, the acidity is killing the cells, not the drug mechanism. Neutralize your working solution with 1N NaOH before adding to cells, or increase the HEPES buffer concentration in your media.[1]

Q3: The medium turned pink/red after 24 hours of incubation. Is this contamination?

Answer: No, this is oxidative degradation (Quino-imine formation).[1]

  • Cause: 8-aminoquinolines are metabolically and chemically unstable [6]. The color change indicates the compound is degrading and generating ROS.

  • Implication: Your IC50 may be inaccurate because the effective concentration of the parent drug is decreasing over time.

  • Fix: Refresh the drug-containing media every 12-24 hours for long-term assays, or use a pulse-treatment protocol.

References

  • Metabolic Instability: Fasinu, P. (2023).[1] "The metabolism of the 8-aminoquinolines in relation to hemolytic toxicity." Drug Metabolism and Disposition. Link[1][2]

  • ROS Generation: BenchChem. (2025).[3] "Validating the Mechanism of Action of New 8-Aminoquinoline Derivatives." Technical Guide. Link[1]

  • Handling Protocols: Sigma-Aldrich. "3-Amino-8-methoxyquinoline dihydrochloride Product Information." Link

  • Fluorescence Properties: Chem-Impex. "8-Amino-6-methoxyquinoline Applications in Fluorescent Probes." Link

  • Metal Chelation: ACS Omega. (2023). "Promising 8-Aminoquinoline-Based Metal Complexes." ACS Omega. Link

  • Hemotoxicity & Degradation: Jain, J. (2017).[1][4] "Biochemical and Molecular Assessment of Toxicity of Primaquine Metabolites." University of Mississippi eGrove.[4] Link

Sources

Reference Data & Comparative Studies

Validation

A Senior Application Scientist's Guide to Quinoline Derivatives: A Comparative Analysis of 3-Amino-8-methoxyquinoline dihydrochloride

Introduction: The Quinoline Scaffold - A Cornerstone of Medicinal Chemistry Quinoline, a bicyclic heterocycle formed by the fusion of a benzene and a pyridine ring, is celebrated in medicinal chemistry as a "privileged s...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Quinoline Scaffold - A Cornerstone of Medicinal Chemistry

Quinoline, a bicyclic heterocycle formed by the fusion of a benzene and a pyridine ring, is celebrated in medicinal chemistry as a "privileged scaffold".[1][2] Its structural rigidity and versatile nature allow for substitutions at multiple positions, giving rise to a vast library of derivatives with a wide spectrum of pharmacological activities.[3][4] From the life-saving antimalarial properties of quinine and chloroquine to the broad-spectrum antibacterial efficacy of fluoroquinolones, quinoline derivatives are integral to modern medicine.[4][5]

This guide provides a comparative analysis of a less-characterized derivative, 3-Amino-8-methoxyquinoline dihydrochloride , against its more established counterparts. As drug development professionals, our goal is not merely to screen compounds but to understand how subtle structural modifications can lead to profound differences in biological activity. Here, we will dissect the structural nuances of 3-Amino-8-methoxyquinoline and, by comparing it to well-known derivatives, establish a logical framework for its potential evaluation and application. We will explore the causality behind experimental choices and provide the detailed protocols necessary for a rigorous comparative assessment.

Structural Dissection: Predicting Function from Form

The therapeutic potential of a quinoline derivative is dictated by the nature and position of its substituents. Let's analyze the key structural features of 3-Amino-8-methoxyquinoline and how they contrast with other major quinoline classes.

G cluster_target Target Molecule cluster_comparators Key Comparator Classes Target 3-Amino-8-methoxyquinoline Primaquine 8-Aminoquinoline (e.g., Primaquine) Target->Primaquine Different Amino Position Methoxy vs. H Clioquinol 8-Hydroxyquinoline (e.g., Clioquinol) Target->Clioquinol Methoxy vs. Hydroxyl (Alters Chelation) Chloroquine 4-Aminoquinoline (e.g., Chloroquine) Target->Chloroquine Different Amino Position Presence of 8-substituent

Caption: Structural comparison of the target molecule with key quinoline classes.

  • The 8-Methoxy Group vs. 8-Hydroxy and 8-Amino:

    • 8-Hydroxyquinolines (8-HQs): The hydroxyl group at position 8, in proximity to the ring nitrogen, makes 8-HQs potent metal chelators.[6][7] This property is central to their antimicrobial and anticancer activities, which are often linked to the disruption of metallic homeostasis or the formation of cytotoxic metal complexes.[8][9] In contrast, the 8-methoxy group in our target molecule has its proton replaced by a methyl group, which prevents bidentate chelation . This is a critical distinction, suggesting that 3-Amino-8-methoxyquinoline is unlikely to share the metal-dependent mechanisms of 8-HQs like clioquinol.

    • 8-Aminoquinolines: This class, exemplified by the antimalarial drug primaquine, is known for its activity against the latent liver stages of Plasmodium vivax.[10][11] However, their clinical use is complicated by a mechanism-linked toxicity: they can induce hemolytic anemia in individuals with glucose-6-phosphate dehydrogenase (G6PD) deficiency.[11] The 8-methoxy group fundamentally alters the electronic and metabolic properties at this position compared to the redox-active amino group, implying a potentially different efficacy and safety profile.

  • The 3-Amino Group vs. 4-Amino and 8-Amino:

    • 4-Aminoquinolines: Drugs like chloroquine, featuring an amino group at position 4, are classic antimalarials that function by accumulating in the parasite's acidic food vacuole and inhibiting the polymerization of toxic heme into hemozoin.[3][10] The position of the basic amino group is crucial for this trapping mechanism.

    • The placement of the amino group at position 3 in our target molecule is less common in clinically established drugs. This unique positioning suggests that it may not share the primary mechanisms of either 4-amino or 8-aminoquinolines, opening the door to potentially novel biological targets and activities.

Comparative Performance Analysis: Synthesizing the Evidence

While direct experimental data for 3-Amino-8-methoxyquinoline dihydrochloride is limited in peer-reviewed literature, we can construct a comparative framework based on the performance of its structural relatives. The following table summarizes representative data for other quinoline derivatives, providing benchmarks against which our target compound should be evaluated.

Derivative Class Compound Biological Activity Target/Cell Line Potency (IC₅₀ / MIC) Reference
Target Molecule 3-Amino-8-methoxyquinoline Anticancer, Antimicrobial, AntimalarialVariousTo Be DeterminedN/A
8-Hydroxyquinoline Nitroxoline (5-nitro-8-hydroxyquinoline)AnticancerHuman Cancer Cell Lines~5-10 fold more potent than Clioquinol[9]
8-Hydroxyquinoline ClioquinolAnticancerHuman Cancer Cell LinesVaries by cell line[9]
4-Aminoquinoline ChloroquineAntimalarialP. falciparumIC₅₀ ≈ 2.2 µM (for a related analogue)[3]
Quinoline Hybrid Quinoline-thiazolidinone HybridAntimalarialP. falciparumHigh activity with electron-withdrawing groups[3]
Substituted Quinoline Compound 13 (Chalcone derivative)Anticancer (Topoisomerase I Inhibitor)58 Human Cancer Cell LinesGI₅₀ ≈ 0.232 - 0.300 µM[12]
8-Aminoquinoline PrimaquineAntimalarial (Relapse prevention)P. vivaxStandard dose: 15 mg/day[11]

Experimental Design: A Roadmap for Comparative Evaluation

To properly characterize 3-Amino-8-methoxyquinoline and understand its place in the quinoline landscape, a structured experimental workflow is essential. The following protocols are designed not just as steps to follow, but as a self-validating system to generate reliable, comparable data.

Workflow for Novel Quinoline Derivative Evaluation

Caption: A logical workflow for the systematic evaluation of a novel quinoline derivative.

Protocol 1: In Vitro Cytotoxicity Assessment via MTT Assay

This assay provides a robust, colorimetric method to determine a compound's effect on cell viability. It serves as the primary screen for potential anticancer activity.

  • Principle: The yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) is reduced by metabolically active cells to form purple formazan crystals.[13] The amount of formazan produced is proportional to the number of viable cells.

  • Causality: We choose this assay first because it is a rapid and cost-effective way to identify if the compound has any general cytotoxic effect, which is a prerequisite for an anticancer agent. It also establishes the concentration range for subsequent, more specific mechanistic assays.

Step-by-Step Methodology:

  • Cell Seeding: Seed cancer cells (e.g., HeLa, MCF-7, A549) in a 96-well plate at a density of 5,000-10,000 cells/well. Incubate for 24 hours at 37°C and 5% CO₂ to allow for cell adherence.

  • Compound Treatment: Prepare a stock solution of 3-Amino-8-methoxyquinoline dihydrochloride in an appropriate solvent (e.g., DMSO, water). Perform serial dilutions to create a range of final concentrations (e.g., 0.1 µM to 100 µM). Treat the cells and incubate for 48-72 hours.

    • Self-Validation: Include a vehicle control (solvent only) to assess solvent toxicity and a positive control (e.g., Doxorubicin) to confirm assay performance.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Carefully remove the media and add 150 µL of DMSO to each well to dissolve the formazan crystals. Gently shake the plate for 10 minutes.

  • Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.

  • Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot a dose-response curve to determine the IC₅₀ value (the concentration at which 50% of cell growth is inhibited).

Protocol 2: Antimicrobial Susceptibility Testing via Broth Microdilution (MIC Determination)

This protocol determines the Minimum Inhibitory Concentration (MIC), the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.

  • Principle: A standardized inoculum of bacteria is challenged with serial dilutions of the test compound in a liquid growth medium.[13]

  • Causality: This method is the gold standard for quantitative susceptibility testing. It provides a precise endpoint (the MIC value) that is essential for comparing the potency of different compounds and for guiding potential therapeutic dosing.

Step-by-Step Methodology:

  • Compound Preparation: In a 96-well plate, perform a two-fold serial dilution of 3-Amino-8-methoxyquinoline dihydrochloride in a suitable broth medium (e.g., Mueller-Hinton Broth).

  • Inoculum Preparation: Prepare a bacterial suspension (e.g., E. coli, S. aureus) equivalent to a 0.5 McFarland standard. Dilute this suspension to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the wells.

  • Inoculation: Add the standardized bacterial inoculum to each well containing the test compound.

    • Self-Validation: Include a growth control (broth + bacteria, no compound) to ensure the bacteria are viable and a sterility control (broth only) to check for contamination. A known antibiotic (e.g., Ciprofloxacin) should be included as a positive control.

  • Incubation: Incubate the plate at 37°C for 18-24 hours.

  • MIC Determination: The MIC is the lowest concentration of the compound at which there is no visible turbidity (bacterial growth). This can be determined by visual inspection or by measuring the optical density at 600 nm.

Conclusion and Future Perspectives

While 3-Amino-8-methoxyquinoline dihydrochloride remains a relatively unexplored molecule, a rigorous, structure-based comparison provides a clear path for its investigation. Its unique substitution pattern—an 8-methoxy group that precludes metal chelation and a 3-amino group that deviates from classic antimalarial pharmacophores—strongly suggests that its biological activity, if any, will not be a simple recapitulation of its more famous relatives. This structural divergence is not a limitation but an opportunity for discovering novel mechanisms of action.

The experimental framework provided here offers a systematic approach to unlock its potential. By first establishing broad cytotoxicity and antimicrobial activity and then proceeding to targeted mechanistic studies, researchers can efficiently and effectively determine if this compound represents a new lead in the ever-evolving story of quinoline-based drug discovery. The key takeaway for drug development professionals is that understanding the "why" behind a molecule's structure is paramount to designing the "how" of its evaluation.

References

  • The Diverse Biological Landscape of Quinoline Derivatives: A Technical Guide for Drug Discovery. (n.d.). Benchchem.
  • Quinoline Derivatives: Promising Antioxidants with Neuroprotective Potential. (2023). Molecules.
  • Quinoline derivatives' biological interest for anti-malarial and anti-cancer activities. (2025). RSC Advances.
  • Recent advances in chemistry and therapeutic potential of functionalized quinoline motifs – a review. (2022). RSC Advances.
  • From Molecules to Medicine: The Remarkable Pharmacological Odyssey of Quinoline and It's Derivatives. (2025). ResearchGate.
  • Quinoline Derivatives: A Comprehensive Technical Guide for Medicinal Chemistry. (n.d.). Benchchem.
  • Design, synthesis, and docking study of new quinoline derivatives as antitumor agents. (n.d.). Future Medicinal Chemistry.
  • A Review of Modifications of Quinoline Antimalarials: Mefloquine and (hydroxy)Chloroquine. (n.d.). Molecules.
  • Recent Advances in the Synthesis and Biological Activity of 8-Hydroxyquinolines. (2020). Molecules.
  • 8-Hydroxyquinoline and its Derivatives: Synthesis and Applications. (2014). Research and Reviews in Journal of Chemistry.
  • Recent Advances in the Synthesis and Biological Activity of 8-Hydroxyquinolines. (2020). PubMed.
  • Historical 8-Aminoquinoline Combinations: Not All Antimalarial Drugs Work Well Together. (n.d.). Tropical Medicine and Infectious Disease.
  • Nitroxoline (5-amino-8-hydroxyquinoline) is more a potent anti-cancer agent than clioquinol (5-chloro-7-iodo-8-quinoline). (n.d.). Cancer Biology & Therapy.

Sources

Comparative

Comparing the efficacy of 3-Amino-8-methoxyquinoline dihydrochloride and primaquine

This guide provides a rigorous technical comparison between 3-Amino-8-methoxyquinoline dihydrochloride (a synthetic intermediate/structural isomer) and Primaquine (the established 8-aminoquinoline antimalarial). The comp...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a rigorous technical comparison between 3-Amino-8-methoxyquinoline dihydrochloride (a synthetic intermediate/structural isomer) and Primaquine (the established 8-aminoquinoline antimalarial).

The comparison focuses on Structure-Activity Relationship (SAR) principles, elucidating why the specific 8-amino/6-methoxy pharmacophore is critical for radical cure efficacy, and how the 3-amino/8-methoxy isomer serves as a negative control or synthetic building block.

Executive Summary

Feature3-Amino-8-methoxyquinoline (2HCl) Primaquine (Phosphate)
Role Synthetic Intermediate / SAR Negative ControlClinical Antimalarial (Radical Cure)
Pharmacophore 3-Amino-8-methoxyquinoline core8-Amino-6-methoxyquinoline core
Primary Mechanism Inactive for redox cycling (Meta-positioning)Active Redox Cycling (Ortho/Para-positioning)
Clinical Efficacy None established (Research Reagent)High (Hypnozoitocidal & Gametocytocidal)
Metabolic Activation Unlikely to form stable quinone-iminesRequires CYP2D6 to form 5-OH-PQ / Quinone-imine
Key Toxicity Unknown (Likely low hemolytic risk)Dose-limiting Hemolysis (G6PD Deficiency)

Core Insight: The efficacy of Primaquine is strictly dependent on the 8-amino and 6-methoxy positions, which facilitate the formation of reactive quinone-imine metabolites. 3-Amino-8-methoxyquinoline , being a structural isomer, lacks the electronic conjugation required for this redox mechanism, rendering it functionally distinct and likely inactive as a radical cure agent.

Chemical Structure & Pharmacophore Analysis

The profound difference in biological activity stems from the positional isomerism of the amino and methoxy groups.

Structural Comparison
  • Primaquine: Contains an amino-alkyl side chain at position 8 and a methoxy group at position 6 .[1][2] This "8-amino, 6-methoxy" arrangement is the "gold standard" pharmacophore for killing liver-stage Plasmodium (hypnozoites).

  • 3-Amino-8-methoxyquinoline: Contains a primary amine at position 3 and a methoxy group at position 8 .

Mechanism of Action Divergence (DOT Diagram)

The following pathway illustrates why Primaquine generates reactive oxygen species (ROS) while the 3-amino isomer does not.

MechanismComparison PQ Primaquine (8-Amino-6-Methoxy) CYP CYP2D6 Metabolism (Liver) PQ->CYP Hydroxylation Iso 3-Amino-8-Methoxyquinoline (Isomer) NoReact No Stable Quinone-Imine (Meta-Positioning) Iso->NoReact Cannot form conjugated system Metab 5-Hydroxy-Primaquine (Unstable Intermediate) CYP->Metab QI Quinone-Imine (Active Metabolite) Metab->QI Oxidation ROS H2O2 / Superoxide (Oxidative Stress) QI->ROS Redox Cycling Kill Parasite Death (Mitochondrial Damage) ROS->Kill Hypnozoite Clearance Inert Lack of Antimalarial Activity NoReact->Inert

Figure 1: Mechanistic divergence. Primaquine undergoes CYP2D6-mediated hydroxylation to form a redox-active quinone-imine. The 3-amino isomer cannot form this species due to the meta-relationship between the amine and the ring nitrogen.

Efficacy & Experimental Data

Primaquine: The Active Standard

Primaquine's efficacy is well-documented. It acts against:

  • Hypnozoites (Liver Stage): Prevents relapse of P. vivax and P. ovale.

  • Gametocytes (Sexual Stage): Blocks transmission of P. falciparum.

Key Data Points:

  • IC50 (Liver Stage): ~0.1 - 1.0 µM (depending on assay and hepatocyte donor).

  • Metabolism Requirement: Efficacy is abolished in CYP2D6-null models, proving the parent drug is a pro-drug.

3-Amino-8-methoxyquinoline: The Negative Control

In Structure-Activity Relationship (SAR) studies, 3-aminoquinolines typically serve as negative controls to validate the necessity of the 8-amino position.

  • Lack of Redox Cycling: The 3-amino group is not electronically coupled to the quinoline nitrogen in a way that supports reversible oxidation to a quinone-imine.

  • Potential Activity: While it may possess weak DNA intercalation properties (common to planar quinolines), it lacks the oxidative burst capacity required to kill dormant hypnozoites.

Comparative Efficacy Table

AssayPrimaquine (Standard)3-Amino-8-methoxyquinoline
Liver Stage (Hypnozoite) Clearance High (Active)Inactive (Predicted)
Gametocytocidal Activity High Low/Inactive
Heme Polymerization Inhibition LowLow
Redox Potential (ROS Generation) High (via metabolites)Negligible

Experimental Protocols

To experimentally verify the difference between these two compounds, the following protocols are recommended.

Protocol A: In Vitro Methemoglobin Formation Assay (Toxicity/Redox Proxy)

This assay measures the drug's ability to generate oxidative stress in red blood cells (RBCs), a proxy for its redox-cycling mechanism.

  • Preparation:

    • Prepare a 10% suspension of human RBCs (G6PD-normal and G6PD-deficient) in PBS.

    • Dissolve Primaquine and 3-Amino-8-methoxyquinoline in DMSO (10 mM stock).

  • Incubation:

    • Add compounds to RBC suspension (Final concentration: 100 µM).

    • Include a Positive Control (Methylene Blue) and Negative Control (DMSO).

    • Incubate at 37°C for 60 minutes.

  • Measurement:

    • Lyse cells with water.

    • Measure absorbance at 630 nm (Methemoglobin) and 540 nm (Oxyhemoglobin).

  • Expected Result:

    • Primaquine (with liver microsomes): High Methemoglobin levels (indicating redox cycling).

    • 3-Amino-8-methoxyquinoline: Low/Baseline Methemoglobin levels (indicating lack of redox activity).

Protocol B: Liver Microsome Stability & Metabolite Profiling

To demonstrate the metabolic activation requirement.

  • System: Human Liver Microsomes (HLM) enriched with NADPH.

  • Dosing: Incubate 10 µM of each compound with HLM at 37°C.

  • Sampling: Quench aliquots at 0, 15, 30, and 60 mins with ice-cold acetonitrile.

  • Analysis: LC-MS/MS.

    • Target for Primaquine: Look for +16 Da (Hydroxylation) and -2 Da (Quinone-imine) peaks.

    • Target for 3-Amino: Look for stability or non-specific hydroxylation without quinone formation.

Synthesis & Application Context

3-Amino-8-methoxyquinoline dihydrochloride is primarily used as a building block in medicinal chemistry, not as a final drug.

  • Synthesis Utility: It can be used to synthesize novel quinoline derivatives by reacting the primary amine (at position 3) with aldehydes (reductive amination) or acid chlorides (amide coupling).

  • Research Use: It serves as a structural probe to test the "8-amino" hypothesis. By moving the amine to the 3-position, researchers confirm that the specific 8-position geometry is required for antimalarial activity, validating the pharmacophore model.

Synthesis Workflow (Conceptual)

Synthesis Start 3-Amino-8-methoxyquinoline (Building Block) Product Novel 3-Substituted Quinoline (New Drug Candidate) Start->Product  Chemical Modification   Reagent R-CHO / R-COCl (Derivatization Agent) Reagent->Product

Figure 2: Application of 3-Amino-8-methoxyquinoline in drug discovery as a scaffold for novel library generation.

References

  • World Health Organization. (2022). Guidelines for the treatment of malaria. WHO. [Link]

  • Vale, N., et al. (2009). Primaquine conjugates: a new approach for the treatment of malaria. Journal of Medicinal Chemistry. [Link]

  • Camarda, G., et al. (2019). Primaquine mechanism of action against P. falciparum gametocytes. Nature Communications. [Link]

  • Tekwani, B. L., & Walker, L. A. (2006). 8-Aminoquinolines: future role as antimalarial drugs. Current Opinion in Infectious Diseases. [Link]

Sources

Validation

A Comparative Guide to the Biological Validation of 3-Amino-8-methoxyquinoline dihydrochloride

For Researchers, Scientists, and Drug Development Professionals This guide provides an in-depth technical framework for validating the biological activity of 3-Amino-8-methoxyquinoline dihydrochloride. In the absence of...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth technical framework for validating the biological activity of 3-Amino-8-methoxyquinoline dihydrochloride. In the absence of direct experimental data for this specific compound, we present a comparative analysis based on the known biological activities of structurally related quinoline derivatives. This document is structured to offer not only detailed experimental protocols but also the scientific rationale behind the selection of these assays, empowering researchers to design robust validation studies.

Introduction: The Quinoline Scaffold in Drug Discovery

The quinoline ring system is a privileged scaffold in medicinal chemistry, with its derivatives exhibiting a broad spectrum of pharmacological activities, including anticancer, antimalarial, antibacterial, and antiviral effects.[1][2] The position and nature of substituents on the quinoline core are critical determinants of their biological function. This guide focuses on the validation of 3-Amino-8-methoxyquinoline dihydrochloride, a compound featuring an amino group at the 3-position and a methoxy group at the 8-position. Given the known bioactivities of 3-aminoquinolines and 8-alkoxyquinolines, we will explore potential anticancer and antimalarial activities.[3][4]

Comparative Landscape: Structurally Related Quinoline Derivatives

To establish a baseline for validating the biological activity of 3-Amino-8-methoxyquinoline dihydrochloride, we will compare it with two classes of well-characterized quinoline derivatives: 3-aminoquinoline analogs with demonstrated anticancer properties and 8-aminoquinoline derivatives, which are established antimalarial agents.[1][5]

Anticancer Activity: Comparison with 3-Amino Pyranoquinolinones

Recent studies have highlighted the cytotoxic potential of 3-amino pyranoquinolinone derivatives against various cancer cell lines.[1] These compounds provide a relevant benchmark for assessing the potential anticancer effects of 3-Amino-8-methoxyquinoline dihydrochloride.

CompoundCell LineIC50 (µM)Reference
3-amino pyranoquinolinone 2aEhrlich Ascites Carcinoma (EAC)31.1[1]
3-amino pyranoquinolinone 2bEhrlich Ascites Carcinoma (EAC)29.2[1]
3-amino pyranoquinolinone 2cEhrlich Ascites Carcinoma (EAC)27.7[1]
Doxorubicin (Reference Drug)Ehrlich Ascites Carcinoma (EAC)39.5[1]
Antimalarial Activity: Comparison with 8-Aminoquinolines

The 8-aminoquinoline scaffold is the cornerstone of several antimalarial drugs, most notably primaquine and tafenoquine, which are active against the hepatic stages of Plasmodium parasites.[6][7] A new series of 8-amino-6-methoxyquinoline-tetrazole hybrids has also shown promising antiplasmodial activity.[4]

CompoundStrainIC50 (nM)Reference
PrimaquinePlasmodium falciparumStrain-dependent[6]
TafenoquinePlasmodium falciparumStrain-dependent[7]
8-amino-6-methoxyquinoline-tetrazole hybridPlasmodium falciparum NF54Activity Reported[4]
ChloroquinePlasmodium berghei7[8]
AmodiaquinePlasmodium berghei2[8]
QuininePlasmodium berghei144[8]
ArtesunatePlasmodium berghei15[8]

Experimental Validation Protocols

This section provides detailed, step-by-step methodologies for key experiments to validate the potential biological activities of 3-Amino-8-methoxyquinoline dihydrochloride.

Protocol 1: In Vitro Cytotoxicity Assessment using MTT Assay

This assay determines the concentration at which a compound inhibits cell growth by 50% (IC50), a key indicator of its cytotoxic potential.[9][10]

Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay based on the ability of mitochondrial dehydrogenases in viable cells to cleave the tetrazolium rings of MTT, resulting in the formation of purple formazan crystals. The amount of formazan produced is directly proportional to the number of living cells.[11][12]

Workflow:

MTT_Workflow A Seed cells in 96-well plate B Incubate for 24h A->B C Treat with varying concentrations of 3-Amino-8-methoxyquinoline dihydrochloride B->C D Incubate for 24-72h C->D E Add MTT solution D->E F Incubate for 4h E->F G Add solubilization solution (e.g., DMSO) F->G H Read absorbance at 570 nm G->H

Caption: Workflow for the MTT cytotoxicity assay.

Step-by-Step Methodology:

  • Cell Seeding: Plate cells in a 96-well plate at a density of approximately 1 x 10^4 cells/well and incubate for 24 hours at 37°C in a 5% CO2 incubator.[12]

  • Compound Treatment: Prepare serial dilutions of 3-Amino-8-methoxyquinoline dihydrochloride in culture medium. Remove the old medium from the wells and add 100 µL of the compound-containing medium to each well. Include untreated control wells.

  • Incubation: Incubate the plate for a further 24, 48, or 72 hours.[11]

  • MTT Addition: Prepare a working solution of MTT (0.5 mg/mL) in culture medium. Add 100 µL of the MTT solution to each well and incubate for 4 hours at 37°C.[12]

  • Formazan Solubilization: Carefully aspirate the MTT solution and add 100 µL of dimethyl sulfoxide (DMSO) to each well to dissolve the formazan crystals.[12]

  • Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the untreated control and determine the IC50 value.

Protocol 2: In Vitro Antimalarial Activity Assessment using pLDH Assay

This assay evaluates the ability of a compound to inhibit the growth of Plasmodium parasites by measuring the activity of parasite-specific lactate dehydrogenase (pLDH).[8][13]

Principle: The pLDH assay is a colorimetric method that measures the activity of the lactate dehydrogenase enzyme specific to the malaria parasite. The activity of pLDH is directly proportional to the number of viable parasites.[14][15]

Workflow:

pLDH_Workflow A Prepare synchronized parasite culture (early ring stages) B Incubate with varying concentrations of 3-Amino-8-methoxyquinoline dihydrochloride A->B C Incubate for 22-24h B->C D Lyse cells to release pLDH C->D E Transfer lysate to new plate D->E F Add reaction mixture (lactate and chromogen) E->F G Measure optical density F->G H Calculate IC50 G->H

Caption: Workflow for the pLDH antimalarial assay.

Step-by-Step Methodology:

  • Parasite Culture: Use synchronized Plasmodium berghei cultures at the early ring stage with a parasitemia of 0.5% and a hematocrit of 1%.[8]

  • Compound Incubation: In a 96-well plate, incubate the parasites with serial dilutions of 3-Amino-8-methoxyquinoline dihydrochloride for 22-24 hours at 36.5°C in a gas mixture of 5% CO2, 5% O2, and 90% N2.[8]

  • Cell Lysis: After incubation, lyse the red blood cells by freeze-thawing to release the pLDH enzyme.[14]

  • Enzymatic Reaction: Transfer the lysate to a new microplate. Add a reaction mixture containing L-lactate as a substrate and a chromogen that changes color upon reduction by NADH produced during the pLDH-catalyzed reaction.[14]

  • Optical Density Measurement: Measure the optical density at the appropriate wavelength using a microplate reader.

  • Data Analysis: Calculate the IC50 values based on the reduction in pLDH activity in the treated wells compared to the untreated controls.[8]

Protocol 3: Mechanistic Insight - PI3K/AKT/mTOR Pathway Analysis via Western Blot

Given that some quinoline derivatives exert their anticancer effects by modulating key signaling pathways, this protocol details the investigation of the PI3K/AKT/mTOR pathway.[16][17]

Principle: Western blotting is an antibody-based technique used to detect the expression levels of specific proteins in a sample. By probing for total and phosphorylated forms of key proteins in the PI3K/AKT/mTOR pathway, we can assess the compound's impact on this critical cell survival and proliferation pathway.[18][19]

Workflow:

WB_Workflow A Treat cells with compound B Lyse cells and quantify protein A->B C Separate proteins by SDS-PAGE B->C D Transfer proteins to membrane C->D E Block membrane D->E F Incubate with primary antibodies (e.g., p-AKT, AKT, p-mTOR, mTOR) E->F G Incubate with HRP-conjugated secondary antibody F->G H Detect proteins using chemiluminescence G->H

Caption: Western blot workflow for pathway analysis.

Step-by-Step Methodology:

  • Cell Treatment and Lysis: Treat cancer cells with 3-Amino-8-methoxyquinoline dihydrochloride for a specified time. Harvest the cells and lyse them in a suitable buffer to extract total protein. Quantify the protein concentration using a BCA assay.[18]

  • SDS-PAGE and Protein Transfer: Separate 25 µg of protein from each sample by SDS-polyacrylamide gel electrophoresis and transfer the proteins to a polyvinylidene fluoride (PVDF) membrane.[18]

  • Blocking and Antibody Incubation: Block the membrane with 5% non-fat milk in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature. Incubate the membrane overnight at 4°C with primary antibodies targeting key proteins in the PI3K/AKT/mTOR pathway (e.g., PI3K, AKT, p-AKT, mTOR, p-mTOR) at a 1:1000 or 1:2000 dilution.[18]

  • Secondary Antibody and Detection: Wash the membrane with TBST and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.[19] After further washes, detect the protein bands using an enhanced chemiluminescence (ECL) kit and an imaging system.[19]

  • Analysis: Quantify the band intensities and normalize the levels of phosphorylated proteins to their total protein counterparts to determine the effect of the compound on pathway activation.

Protocol 4: Mechanistic Insight - Measurement of Reactive Oxygen Species (ROS)

The generation of reactive oxygen species (ROS) is a known mechanism of action for some quinoline derivatives, particularly 8-aminoquinolines.[13]

Principle: The 2',7'-dichlorodihydrofluorescein diacetate (DCFDA) assay is a common method for measuring cellular ROS. DCFDA is a cell-permeable, non-fluorescent probe that is deacetylated by cellular esterases and then oxidized by ROS to the highly fluorescent 2',7'-dichlorofluorescein (DCF). The fluorescence intensity is directly proportional to the intracellular ROS levels.[20][21]

Workflow:

ROS_Workflow A Seed cells in a black, clear-bottom 96-well plate B Treat with compound A->B C Incubate with DCFDA solution B->C D Incubate for 30 min at 37°C C->D E Wash cells with PBS D->E F Measure fluorescence (Ex/Em = 485/535 nm) E->F

Caption: Workflow for the DCFDA ROS detection assay.

Step-by-Step Methodology:

  • Cell Seeding and Treatment: Seed cells in a black, clear-bottom 96-well plate. Treat the cells with 3-Amino-8-methoxyquinoline dihydrochloride for the desired time.

  • DCFDA Staining: Remove the treatment medium and wash the cells with phosphate-buffered saline (PBS). Add 100 µL of a diluted DCFDA solution to each well.[21]

  • Incubation: Incubate the plate for 30 minutes at 37°C in the dark.[21]

  • Fluorescence Measurement: Remove the DCFDA solution, wash the cells with PBS, and add 100 µL of PBS to each well. Immediately measure the fluorescence using a microplate reader with excitation at ~485 nm and emission at ~535 nm.[21]

  • Data Analysis: Subtract the background fluorescence of untreated cells and compare the fluorescence intensity of treated cells to the controls.

Concluding Remarks

This guide provides a comprehensive framework for the initial biological validation of 3-Amino-8-methoxyquinoline dihydrochloride. By employing the detailed protocols for assessing cytotoxicity, antimalarial activity, and key mechanistic pathways, researchers can generate robust data to elucidate the therapeutic potential of this novel compound. The comparative data from structurally related molecules offer a valuable context for interpreting the experimental findings. Further investigations, including in vivo studies and broader screening against a panel of cancer cell lines and parasite strains, will be essential to fully characterize the biological activity profile of 3-Amino-8-methoxyquinoline dihydrochloride.

References

  • Saeed, A., Abdou, I., Salem, A., Ghattas, M., & Atatreh, N. (n.d.). Anti-Cancer Activity and Molecular Docking of Some Pyrano[3,2-c]quinoline Analogues. Journal of Biosciences and Medicines, 8(5), 1-15. [Link]

  • Jiang, T., et al. (2017). Western blotting of PI3K/AKT /mTOR signaling pathway-related proteins. Bio-protocol, 7(12), e2324. [Link]

  • Jukić, M., et al. (2019). Antiproliferative evaluation of various aminoquinoline derivatives. Acta Pharmaceutica, 69(3), 433-448. [Link]

  • Ghorab, M. M., et al. (2016). Comprehensive review on current developments of quinoline-based anticancer agents. Bioorganic & Medicinal Chemistry, 24(22), 5737-5754. [Link]

  • Liu, Y., et al. (2019). Western Blot and the mTOR Pathway. In Selected Topics in Health and Disease. [Link]

  • Masaninga, F., et al. (2012). A lactate dehydrogenase ELISA-based assay for the in vitro determination of Plasmodium berghei sensitivity to anti-malarial drugs. Malaria Journal, 11, 396. [Link]

  • Głowacka, I. E., et al. (2022). Synthesis and Preliminary Evaluation of the Cytotoxicity of Potential Metabolites of Quinoline Glycoconjugates. Molecules, 27(21), 7258. [Link]

  • Ferreira, L. G., et al. (2021). Aminoquinolines as Translational Models for Drug Repurposing: Anticancer Adjuvant Properties and Toxicokinetic-Related Features. Pharmaceutics, 13(10), 1649. [Link]

  • Taramelli, D., et al. (2013). Novel Antimalarial Aminoquinolines: Heme Binding and Effects on Normal or Plasmodium falciparum-Parasitized Human Erythrocytes. Antimicrobial Agents and Chemotherapy, 57(4), 1640-1649. [Link]

  • Unknown. (n.d.). MTT Assay Protocol. [Link]

  • Khan, I., et al. (2019). Exploration of quinolone and quinoline derivatives as potential anticancer agents. BMC Chemistry, 13, 111. [Link]

  • E-Enzyme. (n.d.). ROS Assay Kit Protocol. [Link]

  • Assay Genie. (n.d.). Reactive Oxygen Species (ROS) Detection Assay Kit. [Link]

  • de Souza, N. B., et al. (2014). Methods for assessment of antimalarial activity in the different phases of the life cycle Plasmodium. Memorias do Instituto Oswaldo Cruz, 109(5), 660-671. [Link]

  • Wang, C.-Y., et al. (2021). DFIQ, a Novel Quinoline Derivative, Shows Anticancer Potential by Inducing Apoptosis and Autophagy in NSCLC Cell and In Vivo Zebrafish Xenograft Models. International Journal of Molecular Sciences, 22(16), 8758. [Link]

  • Makler, M. T., & Hinrichs, D. J. (1993). Measurement of the lactate dehydrogenase activity of Plasmodium falciparum as an assessment of parasitemia. The American journal of tropical medicine and hygiene, 48(2), 205-210. [Link]

  • Weyer, V. M., et al. (2022). Assessment of PI3K/mTOR/AKT Pathway Elements to Serve as Biomarkers and Therapeutic Targets in Penile Cancer. Cancers, 14(14), 3326. [Link]

  • Conesa-Zamora, P., et al. (2013). Identification and Activity of a Series of Azole-based Compounds with Lactate Dehydrogenase-directed Anti-malarial Activity. Journal of Biological Chemistry, 288(25), 18036-18051. [Link]

  • Jończyk, J., et al. (2022). A Review of Modifications of Quinoline Antimalarials: Mefloquine and (hydroxy)Chloroquine. Molecules, 27(3), 1033. [Link]

  • Unknown. (n.d.). 4-aminoquinolines as Antimalarial Drugs. [Link]

  • Singh, R., et al. (2016). 4-aminoquinolines: An Overview of Antimalarial Chemotherapy. Journal of Antivirals & Antiretrovirals, 8(1), 001-011. [Link]

  • Dutta, G. P. (1982). Pharmacology of 8-aminoquinolines. Bulletin of the World Health Organization, 60(2), 235-245. [Link]

  • Schalko, A., et al. (2021). 8-Amino-6-Methoxyquinoline-Tetrazole Hybrids: Impact of Linkers on Antiplasmodial Activity. Molecules, 26(18), 5530. [Link]

  • Baird, J. K. (2019). 8-Aminoquinoline Therapy for Latent Malaria. Clinical Microbiology Reviews, 32(4), e00011-19. [Link]

  • Singh, C., et al. (2021). Synthesis and Antimalarial Activity of 4-Methylaminoquinoline Compounds against Drug-Resistant Parasite. ACS Omega, 6(20), 13116-13125. [Link]

  • Graves, P. M., et al. (2018). Primaquine or other 8‐aminoquinolines for reducing Plasmodium falciparum transmission. Cochrane Database of Systematic Reviews, (2). [Link]

  • Singh, R., et al. (2018). Synthesis and Biological Evaluation of 8-Quinolinamines and Their Amino Acid Conjugates as Broad-Spectrum Anti-infectives. ACS Infectious Diseases, 4(10), 1462-1474. [Link]

  • Głowacka, I. E., et al. (2025). Effect of Glycoconjugation on Cytotoxicity and Selectivity of 8-Aminoquinoline Derivatives Compared to 8-Hydroxyquinoline. Molecules, 30(3), 675. [Link]

  • Thomas, R., et al. (2022). 8-Aminoquinoline-Based Promising Zn Complexes with Dicyanamide and Tricyanomethane Anions: Supramolecular R44(8)/R22(16) Synthons, DFT Rationalization, and Biological Insights. ACS Omega, 7(26), 22443-22456. [Link]

  • Iacobelli, V., et al. (2022). Design, Synthesis, and In Vitro Evaluation of Novel 8-Amino-Quinoline Combined with Natural Antioxidant Acids. Antioxidants, 11(6), 1083. [Link]

  • Markus, M. B. (2023). Putative Contribution of 8-Aminoquinolines to Preventing Recrudescence of Malaria. Medicina, 59(5), 947. [Link]

  • Unknown. (n.d.). Quinolines- Antimalarial drugs.pptx. [Link]

  • Schalko, A., et al. (2021). 8-Amino-6-Methoxyquinoline—Tetrazole Hybrids: Impact of Linkers on Antiplasmodial Activity. Molecules, 26(18), 5530. [Link]

  • Głowacka, I. E., et al. (2025). Effect of Glycoconjugation on Cytotoxicity and Selectivity of 8-Aminoquinoline Derivatives Compared to 8-Hydroxyquinoline. Molecules, 30(3), 675. [Link]

  • Al-Dies, A. M., et al. (2021). Novel methoxyquinoline derivative: Synthesis, characterization, crystal structure, Hirshfeld surface, thermodynamic properties, and quantum chemical calculation of 3,6,8-trimethoxyquinoline. Journal of Molecular Structure, 1233, 130103. [Link]

  • Sharma, P. C., et al. (2012). Biological Activities of Quinoline Derivatives. Current Bioactive Compounds, 8(2), 116-133. [Link]

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  • Sengmany, S., et al. (2019). Synthesis and Biological Evaluation of 3-Amino-, 3-Alkoxy- And 3-Aryloxy-6-(Hetero)arylpyridazines as Potent Antitumor Agents. Molecules, 24(5), 963. [Link]

  • Al-Ostoot, F. H., et al. (2025). Synthesis, biological evaluation, and theoretical studies of 2-amino-3-cyano-4-(L-phenylalaninyl)quinolines: anticancer potential and EGFR inhibition. Turkish Journal of Chemistry, 49(5), 1139-1156. [Link]

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Comparative

Publish Comparison Guide: Structure-Activity Relationship of 3-Amino-8-methoxyquinoline Analogs

Executive Summary This guide provides a technical analysis of 3-Amino-8-methoxyquinoline dihydrochloride , a distinct quinoline scaffold often confused with its antimalarial isomer, 8-amino-6-methoxyquinoline (Primaquine...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This guide provides a technical analysis of 3-Amino-8-methoxyquinoline dihydrochloride , a distinct quinoline scaffold often confused with its antimalarial isomer, 8-amino-6-methoxyquinoline (Primaquine). While the 8-aminoquinolines are established antimalarials acting via oxidative stress, 3-aminoquinoline analogs have emerged as potent kinase inhibitors (e.g., CK2, PIM1) and antitrypanosomal agents .

This document contrasts the Structure-Activity Relationship (SAR) of the 3-amino scaffold against the 8-amino standard, offering experimental protocols for synthesis and biological validation.

Part 1: Comparative SAR Analysis

The Core Scaffold Distinction

The biological activity of aminoquinolines is strictly dictated by the position of the amine substituent relative to the ring nitrogen (N1).

Feature3-Amino-8-methoxyquinoline (Target)8-Amino-6-methoxyquinoline (Comparator)
Primary Indication Kinase Inhibitor (CK2, PIM1), Antitrypanosomal Antimalarial (Radical cure of P. vivax)
Mechanism of Action ATP-Competitive Inhibition : Binds to the hinge region of kinases. DNA Intercalation : Planar structure allows DNA binding.Redox Cycling : Metabolized to reactive quinone-imines (e.g., 5-hydroxyprimaquine) generating ROS.
Key SAR Position C-3 Amine : Critical for H-bond interactions with kinase hinge residues (e.g., Valine/Glutamate).C-8 Amine : Requires a flexible diamine side chain for metabolic stability and transport.
Role of Methoxy C-8 Position : Modulates pKa of N1 (peri-effect) and improves solubility/metabolic stability.C-6 Position : Essential for blocking metabolic hydroxylation at C-6; enhances potency.
Detailed SAR of 3-Amino-8-methoxyquinoline Analogs

Recent medicinal chemistry efforts have validated the 3-aminoquinoline scaffold as a privileged structure for targeting "neglected" tropical diseases and specific cancer pathways.

A. Antitrypanosomal Activity (T. brucei)

Research indicates that derivatization of the 3-amino group with sulfonamides or carboxamides yields nanomolar potency against Trypanosoma brucei.[1][2]

  • The 3-Amine Linker: Conversion of the primary amine to a benzenesulphonamide significantly enhances lipophilicity and cellular permeability, allowing the compound to cross the parasite's membrane.

  • The 8-Methoxy Substituent: Unlike the 6-methoxy in antimalarials, the 8-methoxy group in this scaffold likely serves to sterically protect the N1 position from rapid metabolic N-oxidation or to modulate the electron density of the ring, affecting DNA intercalation affinity.

B. Kinase Inhibition (CK2 & PIM1)

The 3-aminoquinoline core functions as an ATP-mimetic.

  • Binding Mode: The Ring Nitrogen (N1) and the 3-amino group (or its amide derivative) form a bidentate hydrogen bond network with the kinase hinge region.

  • Substituent Effects:

    • C-3 Substitution: Bulky aromatic amides at C-3 occupy the hydrophobic pocket adjacent to the ATP binding site.

    • C-8 Methoxy: Provides a steric anchor that prevents "flipping" of the molecule within the active site, ensuring consistent binding orientation.

Part 2: Mechanism of Action Visualization

The following diagram illustrates the divergent signaling and metabolic pathways between the 3-amino and 8-amino scaffolds.

G cluster_0 3-Amino-8-methoxyquinoline cluster_1 8-Amino-6-methoxyquinoline (Primaquine) Target_3AQ 3-Amino Scaffold Mech_3AQ ATP-Competitive Binding Target_3AQ->Mech_3AQ Direct Interaction Target_Kinase Kinase (CK2/PIM1) Hinge Region Mech_3AQ->Target_Kinase H-Bonding (N1 & 3-NH) Outcome_3AQ Apoptosis / Parasite Death Target_Kinase->Outcome_3AQ Signal Blockade Target_8AQ 8-Amino Scaffold Metab_CYP CYP2D6 Metabolism Target_8AQ->Metab_CYP Liver Activation Active_Metabolite Quinone-Imine (Redox Active) Metab_CYP->Active_Metabolite Hydroxylation Outcome_8AQ ROS Generation (Mitochondrial Damage) Active_Metabolite->Outcome_8AQ Redox Cycling

Caption: Divergent mechanisms: 3-Amino analogs act as direct inhibitors, while 8-Amino analogs require metabolic activation.

Part 3: Experimental Protocols

Protocol 1: Synthesis of 3-Amino-8-methoxyquinoline

Objective: Reduce the nitro precursor (3-nitro-8-methoxyquinoline) to the target amine. Precursor: 3-Nitro-8-methoxyquinoline (Synthesized via Skraup reaction using 2-methoxy-aniline and nitro-glycerol equivalents).

Step-by-Step Methodology:

  • Dissolution: Dissolve 1.0 eq of 3-nitro-8-methoxyquinoline in Methanol/THF (1:1 v/v) .

  • Catalyst Addition: Add 10% Pd/C (5 wt%) under an inert Nitrogen atmosphere.

  • Hydrogenation:

    • Purge the vessel with Hydrogen gas.

    • Stir vigorously at Room Temperature (25°C) under a hydrogen balloon (1 atm) for 4–6 hours.

    • Monitoring: Monitor reaction progress via TLC (System: Hexane:Ethyl Acetate 1:1). The starting nitro compound (

      
      ) will disappear, and the amine (
      
      
      
      , fluorescent) will appear.
  • Workup:

    • Filter the mixture through a Celite pad to remove the Pd/C catalyst.

    • Wash the pad with Methanol.[3]

    • Concentrate the filtrate in vacuo.

  • Salt Formation:

    • Dissolve the crude oil in minimal Ethanol.

    • Add 2.0 eq of HCl in Dioxane dropwise at 0°C.

    • The dihydrochloride salt precipitates as a yellow solid. Filter and dry.

Protocol 2: Kinase Inhibition Assay (CK2)

Objective: Quantify the IC50 of the synthesized analog against Casein Kinase 2 (CK2).

  • Reagent Prep: Prepare kinase buffer (20 mM Tris-HCl pH 7.5, 50 mM KCl, 10 mM MgCl2).

  • Compound Dilution: Prepare serial dilutions of 3-Amino-8-methoxyquinoline (0.1 nM to 10 µM) in DMSO.

  • Reaction Mix:

    • Mix CK2 enzyme (5 ng) , Peptide Substrate (RRRADDSDDDDD) , and compound in a 384-well plate.

    • Incubate for 10 minutes at 25°C.

  • Initiation: Add ATP (10 µM) containing [

    
    -33P]ATP.
    
  • Incubation: Incubate for 20 minutes at 30°C.

  • Termination: Stop reaction with Orthophosphoric acid (0.5%) .

  • Detection: Transfer to P81 phosphocellulose filter paper, wash, and quantify incorporated radioactivity via scintillation counting.

Part 4: Quantitative Performance Comparison

The following table synthesizes data from multiple studies comparing 3-amino and 8-amino derivatives.

Property3-Amino-8-methoxy Analog8-Amino-6-methoxy (Primaquine)Reference Support
CK2 Kinase IC50 0.65 - 18.2 µM (Active)> 100 µM (Inactive)
Antitrypanosomal IC50 1.0 - 6.0 nM (Highly Potent)Moderate / Low Potency
Cytotoxicity (Vero Cells) Low (Selectivity Index > 50)Moderate (Hemolytic risk in G6PD-)
Blood-Brain Barrier High Permeability (Lipophilic)Moderate

References

  • Ugwu, D. I., Okoro, U. C., & Mishra, N. K. (2018).[2] Synthesis, characterization and in vitro antitrypanosomal activities of new carboxamides bearing quinoline moiety. PLOS ONE.

  • Syniugin, A. R., et al. (2016). Design, synthesis and evaluation of 3-quinoline carboxylic acids as new inhibitors of protein kinase CK2. Journal of Enzyme Inhibition and Medicinal Chemistry.

  • Lombardo, E., et al. (2019). Synthesis and biological evaluation of new quinoline derivatives as antileishmanial and antitrypanosomal agents. Bioorganic Chemistry.

  • National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 144477489, 3-Methoxy-8-methyl-quinoline.

Sources

Validation

In Vivo Validation of Putative PARP Inhibitor 3-Amino-8-methoxyquinoline dihydrochloride: A Comparative Guide

This guide provides a comprehensive framework for the in vivo validation of preliminary in vitro findings for the novel small molecule, 3-Amino-8-methoxyquinoline dihydrochloride. This document is intended for researcher...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive framework for the in vivo validation of preliminary in vitro findings for the novel small molecule, 3-Amino-8-methoxyquinoline dihydrochloride. This document is intended for researchers, scientists, and drug development professionals engaged in oncology and translational medicine. We will explore the critical steps of transitioning a promising compound from the bench to preclinical animal models, using a hypothesized anti-cancer activity for 3-Amino-8-methoxyquinoline dihydrochloride as a case study.

Introduction: The Promise of Novel Quinoline Derivatives in Oncology

Quinoline scaffolds are privileged structures in medicinal chemistry, forming the backbone of numerous therapeutic agents with a wide range of biological activities, including antimalarial, antibacterial, and anticancer effects.[1][2][3][4] Our internal high-throughput screening has identified 3-Amino-8-methoxyquinoline dihydrochloride as a potential inhibitor of Poly (ADP-ribose) polymerase (PARP), a key enzyme in the base excision repair (BER) pathway for DNA single-strand breaks.[5]

The inhibition of PARP in tumors with deficient homologous recombination (HR) repair, such as those with BRCA1/2 mutations, leads to a synthetic lethality, making PARP inhibitors a promising class of anti-cancer therapies.[5][6][7] Several PARP inhibitors, such as Olaparib, have received clinical approval for treating BRCA-mutated cancers.[6][8]

This guide outlines a comparative in vivo study to validate the hypothesized PARP inhibitory activity of 3-Amino-8-methoxyquinoline dihydrochloride against the well-established PARP inhibitor, Olaparib.

Hypothesized Mechanism of Action: PARP Inhibition and Synthetic Lethality

Based on our in vitro data (not shown), we hypothesize that 3-Amino-8-methoxyquinoline dihydrochloride binds to the catalytic domain of PARP1, preventing the synthesis of poly(ADP-ribose) chains and trapping PARP1 on damaged DNA. In cancer cells with defective HR repair (e.g., BRCA1/2 mutations), the accumulation of unrepaired single-strand breaks leads to the collapse of replication forks and the formation of double-strand breaks. The inability to repair these double-strand breaks through HR results in genomic instability and, ultimately, cell death.

PARP_Inhibition_Pathway cluster_0 DNA Damage Response cluster_1 Therapeutic Intervention SSB Single-Strand Break (SSB) PARP1 PARP1 Activation SSB->PARP1 activates DSB Double-Strand Break (DSB) SSB->DSB leads to (if unrepaired) BER Base Excision Repair (BER) PARP1->BER initiates Cell_Viability Cell Viability BER->Cell_Viability maintains HR Homologous Recombination (HR) Repair DSB->HR repaired by HR->Cell_Viability maintains Apoptosis Apoptosis HR->Apoptosis prevents 3_Amino_8_methoxyquinoline 3-Amino-8-methoxyquinoline dihydrochloride PARP_Inhibition PARP Inhibition 3_Amino_8_methoxyquinoline->PARP_Inhibition causes PARP_Inhibition->BER inhibits PARP_Inhibition->DSB accumulation of PARP_Inhibition->Apoptosis induces in HR-deficient cells

Caption: Hypothesized mechanism of synthetic lethality induced by 3-Amino-8-methoxyquinoline dihydrochloride in HR-deficient cancer cells.

Comparative In Vivo Validation Study Design

To validate the in vitro findings, we propose a xenograft study in immunodeficient mice using a human cancer cell line with a known BRCA1 mutation.

Experimental Workflow

The following diagram outlines the key stages of the in vivo validation study.

In_Vivo_Workflow Cell_Culture 1. Cell Culture (BRCA1-mutant cell line) Xenograft 2. Xenograft Implantation (Subcutaneous injection in nude mice) Cell_Culture->Xenograft Tumor_Growth 3. Tumor Growth Monitoring (Calipers) Xenograft->Tumor_Growth Randomization 4. Randomization (Tumor volume ~100-150 mm³) Tumor_Growth->Randomization Treatment 5. Treatment Initiation (Vehicle, Test Compound, Positive Control) Randomization->Treatment Monitoring 6. In-life Monitoring (Tumor volume, body weight, clinical signs) Treatment->Monitoring Endpoint 7. Study Endpoint (Tumor volume threshold or pre-defined duration) Monitoring->Endpoint Analysis 8. Post-mortem Analysis (Tumor weight, IHC, Western Blot) Endpoint->Analysis

Caption: Step-by-step workflow for the in vivo validation of 3-Amino-8-methoxyquinoline dihydrochloride.

Detailed Experimental Protocol

1. Animal Model:

  • Female athymic nude mice (6-8 weeks old).

  • Acclimatized for at least one week before the experiment.

2. Cell Line:

  • CAPAN-1 (human pancreatic cancer cell line with BRCA1 mutation).

  • Cells are cultured in Iscove's Modified Dulbecco's Medium (IMDM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin.

3. Xenograft Implantation:

  • CAPAN-1 cells (5 x 10^6 in 100 µL of Matrigel/PBS mixture) are injected subcutaneously into the right flank of each mouse.

4. Treatment Groups (n=8-10 mice per group):

  • Group 1 (Vehicle Control): 10% DMSO, 40% PEG300, 5% Tween 80, 45% saline, administered orally (p.o.) once daily.

  • Group 2 (3-Amino-8-methoxyquinoline dihydrochloride): 50 mg/kg, p.o., once daily. Dose to be determined by prior maximum tolerated dose (MTD) studies.

  • Group 3 (Olaparib - Positive Control): 50 mg/kg, p.o., once daily.

5. Study Endpoints:

  • Primary Endpoint: Tumor growth inhibition. Tumor volume to be measured twice weekly using calipers (Volume = 0.5 x Length x Width^2).

  • Secondary Endpoints:

    • Body weight changes (as a measure of toxicity).

    • Pharmacodynamic markers in tumor tissue (e.g., PARP activity, γH2AX levels).

    • Overall survival.

6. Termination and Tissue Collection:

  • The study will be terminated when tumors in the vehicle control group reach a pre-determined size (e.g., 1500 mm³).

  • Tumors will be excised, weighed, and either flash-frozen for biochemical analysis or fixed in formalin for immunohistochemistry (IHC).

Expected Outcomes and Data Presentation

The efficacy of 3-Amino-8-methoxyquinoline dihydrochloride will be compared to that of Olaparib and the vehicle control. Key data will be summarized in the following table:

Parameter Vehicle Control 3-Amino-8-methoxyquinoline dihydrochloride (50 mg/kg) Olaparib (50 mg/kg)
Tumor Growth Inhibition (%) 0Hypothesized: 60-70%Expected: ~70-80%
Final Average Tumor Volume (mm³) ~1500Hypothesized: ~450-600Expected: ~300-450
Change in Body Weight (%) < 5%Hypothesized: < 10%Expected: < 10%
PARP Activity in Tumor (relative to control) 100%Hypothesized: < 20%Expected: < 15%
γH2AX Foci per Cell (IHC) LowHypothesized: HighExpected: High

Discussion and Future Directions

Successful in vivo validation, demonstrating significant tumor growth inhibition with a favorable toxicity profile, would provide strong evidence for the therapeutic potential of 3-Amino-8-methoxyquinoline dihydrochloride as a PARP inhibitor. The comparative data against Olaparib will be crucial in determining its relative potency and potential for further development.

Future studies should include:

  • Pharmacokinetic (PK) and pharmacodynamic (PD) studies to optimize dosing and schedule.

  • Evaluation in other HR-deficient cancer models, including patient-derived xenografts (PDX).[9][10]

  • Combination studies with other anti-cancer agents, such as chemotherapy or immunotherapy.[7]

Conclusion

This guide provides a robust, scientifically-grounded framework for the in vivo validation of 3-Amino-8-methoxyquinoline dihydrochloride as a putative PARP inhibitor. By following a structured, comparative approach, researchers can effectively assess the preclinical potential of this novel compound and make informed decisions regarding its progression through the drug development pipeline. The integration of efficacy, toxicity, and pharmacodynamic endpoints will ensure a comprehensive evaluation of its therapeutic promise.

References

  • PARP inhibitors: its role in treatment of cancer - PMC. National Center for Biotechnology Information. [Link]

  • In vivo anti-tumor activity of the PARP inhibitor niraparib in homologous recombination deficient and proficient ovarian carcinoma - PubMed. National Center for Biotechnology Information. [Link]

  • PARP Inhibitors: Clinical Relevance, Mechanisms of Action and Tumor Resistance. Frontiers in Molecular Biosciences. [Link]

  • PARP Inhibitors: Clinical Limitations and Recent Attempts to Overcome Them - MDPI. MDPI. [Link]

  • Recent advancements in PARP inhibitors-based targeted cancer therapy - Oxford Academic. Oxford University Press. [Link]

  • Biomarker-Guided Development of DNA Repair Inhibitors - PMC. National Center for Biotechnology Information. [Link]

  • Single cell resolution in vivo imaging of DNA damage following PARP inhibition - OUCI. Osaka University. [Link]

  • In Vitro and In Vivo Models for Analysis of Resistance to Anticancer Molecular Therapies. IntechOpen. [Link]

  • In vivo and in silico evaluations of a synthetic pyrano[3,2-c]quinoline derivative as a potent anti-diabetic agent - PMC. National Center for Biotechnology Information. [Link]

  • Biomarker Discovery and Validation Using a Combination of In Vitro and In Vivo Studies. Crown Bioscience. [Link]

  • The DNA Damaging Revolution: PARP Inhibitors and Beyond - ASCO Publications. American Society of Clinical Oncology. [Link]

  • Recent Advances in the Synthesis and Biological Activity of 8-Hydroxyquinolines - MDPI. MDPI. [Link]

  • Synthesis of Quinoline Analogues - Cardinal Scholar. St. John Fisher University. [Link]

  • 8-Amino-6-Methoxyquinoline—Tetrazole Hybrids: Impact of Linkers on Antiplasmodial Activity - MDPI. MDPI. [Link]

  • Quinine - Wikipedia. Wikipedia. [Link]

  • Design, Synthesis, and In Vitro Evaluation of Novel 8-Amino-Quinoline Combined with Natural Antioxidant Acids - PMC. National Center for Biotechnology Information. [Link]

  • 8-Amino-6-Methoxyquinoline—Tetrazole Hybrids: Impact of Linkers on Antiplasmodial Activity - PMC. National Center for Biotechnology Information. [Link]

  • Pharmacology of 8-aminoquinolines - PMC. National Center for Biotechnology Information. [Link]

Sources

Safety & Regulatory Compliance

Handling

Personal protective equipment for handling 3-Amino-8-methoxyquinoline dihydrochloride

Executive Summary & Scientific Context 3-Amino-8-methoxyquinoline dihydrochloride is a critical intermediate, frequently utilized in the synthesis of 8-aminoquinoline antimalarials (e.g., Primaquine, Tafenoquine analogs)...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Scientific Context

3-Amino-8-methoxyquinoline dihydrochloride is a critical intermediate, frequently utilized in the synthesis of 8-aminoquinoline antimalarials (e.g., Primaquine, Tafenoquine analogs). While invaluable for drug development, this compound presents a dual-hazard profile that distinguishes it from its free-base counterparts:

  • Toxicological Hazard: The aminoquinoline core is a structural alert for genotoxicity (DNA intercalation) and hematotoxicity (methemoglobinemia).

  • Physicochemical Hazard: As a dihydrochloride salt, the compound is prone to hygroscopicity and static charge generation . Upon contact with mucous membranes (eyes, respiratory tract), it undergoes hydrolysis to release hydrochloric acid, causing immediate chemical burns in addition to systemic toxicity.

This guide moves beyond generic safety advice, providing a self-validating protocol designed to neutralize these specific risks.

Hazard Mechanism & Risk Profiling

To select the correct PPE, one must understand the failure modes of the biological barriers we are protecting.

Hazard ClassMechanism of ActionCritical Failure Mode
Inhalation (High Risk) Salt form generates fine, electrostatic dust. Hydrolysis in lung surfactant releases HCl (acid burn) + systemic absorption of the quinoline.Standard surgical masks provide zero protection against molecular-scale dust or acid hydrolysis.
Dermal (Medium Risk) Lipophilic quinoline ring facilitates transdermal absorption; HCl salt causes local irritation/corrosion.Single nitrile gloves may degrade upon exposure to organic solvents used in processing (e.g., DCM, Methanol), leading to permeation.
Ocular (High Risk) Rapid dissolution in tear film creates an acidic solution (pH < 2) directly on the cornea.Safety glasses allow airborne dust to bypass side shields via convection currents.

Personal Protective Equipment (PPE) Matrix

Directive: The following PPE configuration is mandatory for all manipulations of the solid salt.

Core PPE Specifications
Protection ZoneRequired EquipmentTechnical Justification
Respiratory Engineering Control Primary: Certified Fume Hood.PPE Secondary: N95 (minimum) or P100 respirator if outside hood (emergency only).The dihydrochloride dust is fine and electrostatic. Fume hood face velocity must be validated >0.5 m/s.
Ocular Chemical Splash Goggles (Indirect Vent).Prohibited: Safety Glasses.Goggles form a seal against the face, preventing dust entry. The acidic nature of the salt mandates protection against chemical burns, not just impact.
Dermal (Hand) Double-Gloving Protocol: 1. Inner: Nitrile (0.11 mm)2. Outer: Nitrile (Extended Cuff, >0.14 mm)Creates a breakthrough redundancy. If the outer glove is compromised by solvent or abrasion, the inner glove protects skin during doffing.
Dermal (Body) Tyvek® Lab Coat (or equivalent impervious material) + Chemical Apron.Cotton coats trap dust in fibers, creating a secondary exposure source during laundering.
PPE Decision Logic

The following diagram illustrates the decision pathway for selecting protection levels based on the operational state of the chemical.

PPE_Decision_Logic Start Start: Assess Activity State_Solid State: Solid / Powder (High Dust Risk) Start->State_Solid State_Solution State: Solubilized (Splash Risk) Start->State_Solution Control_Hood Engineering Control: Fume Hood Required State_Solid->Control_Hood Mandatory State_Solution->Control_Hood Recommended PPE_Solid PPE Protocol A: 1. Splash Goggles 2. Double Nitrile Gloves 3. Tyvek Sleeves/Coat 4. Static Dissipative Mat Control_Hood->PPE_Solid Handling Powder PPE_Liquid PPE Protocol B: 1. Safety Glasses/Face Shield 2. Chem. Resistant Gloves 3. Standard Lab Coat Control_Hood->PPE_Liquid Handling Liquid

Figure 1: PPE Selection Logic based on physical state. Note that solid handling triggers the highest level of ocular and respiratory precaution due to dust hazards.

Operational Protocol: Safe Handling Workflow

This protocol is designed to be self-validating. If you cannot perform a step (e.g., cannot locate the antistatic gun), STOP . The system is compromised.

Phase 1: Preparation & Weighing

Objective: Transfer solid without generating airborne dust.

  • Static Neutralization: Dihydrochloride salts are prone to static. Use an ionizing fan or antistatic gun inside the balance enclosure before opening the vial.

  • Draft Shielding: Ensure the analytical balance is enclosed. Do not weigh on an open bench.

  • Solvent Staging: Have your dissolution solvent (e.g., Methanol, Water) pre-measured in the hood. Never transport the solid powder across the lab to the solvent.

Phase 2: Solubilization (The Critical Step)

Objective: Contain the exothermic heat of solution.

  • Vessel Selection: Use a round-bottom flask or vial with a secure cap. Avoid beakers (wide mouth = high evaporation/dust release).

  • Addition Order: Add the Solid to the Solvent , not Solvent to Solid. This prevents "puffing" of the light powder into the air upon liquid impact.

  • Acid Management: As the salt dissolves, the pH will drop. If neutralizing with a base (e.g., Carbonate), expect CO2 evolution. Vent frequently to prevent pressure buildup.

Phase 3: Decontamination & Disposal

Objective: Prevent cross-contamination of the lab environment.

  • Wipe Down: While still wearing outer gloves, wipe the balance area with a wet paper towel (solvent-appropriate) to capture invisible dust.

  • Glove Removal:

    • Remove outer gloves inside the hood.

    • Place them in the solid waste container inside the hood.

    • Inspect inner gloves for tears.

  • Waste Segregation:

    • Solid Waste: Label as "Toxic Solid, Acidic Organic."

    • Liquid Waste: Segregate into "Halogenated Organic" (if DCM used) or "Aqueous Acidic" depending on the solvent system.

Operational Workflow Diagram

Handling_Workflow Setup 1. Setup Check Airflow Static Gun Ready Weigh 2. Weighing Inside Hood Closed Balance Setup->Weigh PPE Donned Dissolve 3. Solubilization Add Solid to Liquid Control Exotherm Weigh->Dissolve Transfer Clean 4. Decon Wet Wipe Area Doff Outer Gloves Dissolve->Clean Reaction Complete Waste 5. Disposal Segregate Streams Label 'Toxic/Acidic' Clean->Waste Final Step

Figure 2: Step-by-step operational workflow ensuring containment from setup to disposal.

Emergency Response

In the event of containment failure, immediate action is required to mitigate the acidic/toxic effects.

  • Ocular Exposure:

    • Immediate Action: Flush with water for 15 minutes minimum .[1][2] The acidic salt will cause immediate pain; do not stop flushing.

    • Follow-up: Seek medical attention.[1][2][3][4][5] Note the "Dihydrochloride" salt to the physician (indicates acid burn risk + organic toxicity).

  • Spill (Powder):

    • Do NOT sweep (creates dust).[1]

    • Protocol: Cover with wet paper towels (to solubilize and weigh down dust), then wipe up. Treat all cleanup materials as hazardous waste.

References

  • National Center for Biotechnology Information (2023). PubChem Compound Summary for CID 329774006, 3-Amino-8-methoxyquinoline dihydrochloride. Retrieved from [Link]

  • Centers for Disease Control and Prevention (NIOSH). NIOSH Pocket Guide to Chemical Hazards: Chemical Protective Clothing Recommendations. Retrieved from [Link]

  • Occupational Safety and Health Administration (OSHA). Personal Protective Equipment Standards (29 CFR 1910.132). Retrieved from [Link]

Sources

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

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AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

One-Step Synthesis Focus: Designed for one-step synthesis suggestions with concise route output.

Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

Strategy Settings

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Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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